molecular formula C16H15BrN2O5S B611870 Y06036 CAS No. 1832671-96-1

Y06036

Cat. No.: B611870
CAS No.: 1832671-96-1
M. Wt: 427.269
InChI Key: KVGNGFGTOSOVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Y06036 is a potent BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). This compound bounds to the BRD4(1) bromodomain with Kd values of 82 nM. This compound also exhibited high selectivity over other non-BET subfamily members. This compound potently inhibited cell growth, colony formation, and the expression of AR, AR regulated genes, and MYC in prostate cancer cell lines. This compound also demonstrated therapeutic effects in a C4-2B CRPC xenograft tumor model in mice.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O5S/c1-9-11-7-12(15(23-3)8-14(11)24-18-9)19-25(20,21)16-6-10(17)4-5-13(16)22-2/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGNGFGTOSOVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC(=C(C=C12)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Binding Affinity of Y06036 to BRD4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the selective BET inhibitor, Y06036, to the first bromodomain of BRD4 (BRD4(1)). The following sections detail the quantitative binding data, the experimental protocol used for its determination, and the broader context of BRD4 signaling.

Quantitative Binding Affinity Data

This compound has been identified as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, exhibiting a strong binding affinity for the first bromodomain of BRD4. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been quantitatively determined.

CompoundTargetBinding Affinity (Kd)
This compoundBRD4(1)82 nM[1][2][3][4][5]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

The binding affinity of this compound to the BRD4(1) bromodomain was determined using Isothermal Titration Calorimetry (ITC). This technique directly measures the heat change that occurs upon the binding of a ligand (this compound) to a protein (BRD4(1)), allowing for the accurate determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Materials:

  • Protein: Recombinant human BRD4(1) (residues 44-168) was expressed in E. coli and purified. The protein was dialyzed against the ITC buffer.

  • Compound: this compound was dissolved in 100% DMSO to create a stock solution, which was then diluted into the ITC buffer. The final DMSO concentration was kept below 5% to minimize its effect on the binding interaction.

  • ITC Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.

Instrumentation:

  • MicroCal ITC200 system (GE Healthcare)

Procedure:

  • Sample Preparation: The purified BRD4(1) protein was diluted to a final concentration of 20 µM in the ITC buffer. The this compound solution was prepared at a concentration of 200 µM in the same buffer. Both solutions were degassed prior to the experiment to prevent the formation of air bubbles.

  • Titration: The ITC experiment was performed at 25 °C. The sample cell was filled with the BRD4(1) protein solution. The injection syringe was loaded with the this compound solution.

  • Injection Series: An initial injection of 0.4 µL of this compound was followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections. The stirring speed was maintained at 750 rpm.

  • Data Analysis: The heat of dilution for this compound was determined by titrating the compound into the buffer alone and was subtracted from the raw binding data. The resulting binding isotherms were then fitted to a one-site binding model using the Origin software provided with the instrument to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) was calculated from the relationship ΔG = ΔH - TΔS = RTln(Kd).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow Experimental Workflow: Isothermal Titration Calorimetry cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Purified BRD4(1) Protein (20 µM) in ITC Buffer degassing Degas Protein and Ligand Solutions protein_prep->degassing ligand_prep This compound (200 µM) in ITC Buffer ligand_prep->degassing load_cell Load BRD4(1) into Sample Cell degassing->load_cell load_syringe Load this compound into Syringe degassing->load_syringe titration Titrate this compound into BRD4(1) at 25°C load_cell->titration load_syringe->titration raw_data Measure Heat Changes titration->raw_data correction Correct for Heat of Dilution raw_data->correction fitting Fit Data to One-Site Binding Model correction->fitting results Determine Kd, n, ΔH, ΔS fitting->results brd4_signaling_pathway BRD4 Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus cluster_chromatin Chromatin Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to DNA DNA Oncogenes Oncogenes (e.g., c-MYC) & Pro-inflammatory Genes DNA->Oncogenes Transcribes PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Ser2 RNA_Pol_II->DNA Initiates & Elongates Transcription Transcription_Factors Transcription Factors (e.g., c-MYC, NF-κB) Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Inflammation Inflammation Oncogenes->Inflammation This compound This compound This compound->BRD4 Inhibits Binding to Acetylated Histones

References

Y06036: A Selective BET Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology. These epigenetic "readers" play a pivotal role in regulating the transcription of key oncogenes, including the androgen receptor (AR) and MYC, which are crucial drivers of prostate cancer progression, especially in its castration-resistant form (CRPC). Y06036 is a novel, potent, and selective small molecule inhibitor of the BET family, demonstrating significant promise in preclinical models of CRPC. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, cellular activity, and in vivo efficacy. Detailed experimental protocols for the key assays used in its characterization are provided, along with visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical validation.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men.[1] While androgen deprivation therapy (ADT) is the standard of care for advanced disease, most patients eventually progress to castration-resistant prostate cancer (CRPC), a lethal form of the disease.[1] In CRPC, the androgen receptor (AR) signaling axis often remains active despite low levels of circulating androgens, driving tumor growth and survival. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription.[1] They recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. BRD4, in particular, has been shown to be essential for the expression of AR and the oncogene MYC, making it a compelling target for therapeutic intervention in CRPC.[1][2]

This compound is a benzo[d]isoxazole derivative identified through structure-based drug design as a potent and selective inhibitor of BET bromodomains.[3] It competitively binds to the acetyl-lysine binding pocket of BET proteins, disrupting their interaction with chromatin and leading to the downregulation of key oncogenic transcriptional programs.[3] This guide summarizes the key preclinical data on this compound and provides detailed methodologies for its evaluation.

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity, selectivity, and cellular and in vivo activity.

Table 1: Binding Affinity and Selectivity of this compound

TargetAssayKd (nM)
BRD4(1)Isothermal Titration Calorimetry (ITC)82

Data sourced from Zhang M, et al. J Med Chem. 2018.[3]

Table 2: In Vitro Cellular Activity of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (µM)
LNCaPAndrogen-sensitive prostate cancer1.06
C4-2BCastration-resistant prostate cancer2.62
22Rv1Castration-resistant prostate cancer, expresses AR splice variants1.50
VCaPAndrogen-sensitive prostate cancer, overexpresses AR0.63

IC50 values were determined after 96 hours of treatment for LNCaP, C4-2B, and 22Rv1 cells, and 144 hours for VCaP cells.[4] Data sourced from MedChemExpress product datasheet, referencing Zhang M, et al. J Med Chem. 2018.[3][4]

Table 3: In Vivo Efficacy of this compound in a C4-2B Xenograft Model

Animal ModelTreatmentDosageAdministration RouteDurationTumor Growth Inhibition (TGI)
C4-2B XenograftThis compound50 mg/kgIntraperitoneal (i.p.)5 times per week for 25 days70%

Data sourced from MedChemExpress product datasheet, referencing Zhang M, et al. J Med Chem. 2018.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the supplementary information from the primary publication by Zhang et al. (2018).[1]

Protein Expression and Purification of BRD4(1)
  • Construct: The human BRD4(1) (residues 44-168) was cloned into a pET28a vector with an N-terminal His6-tag and a TEV protease cleavage site.

  • Expression: The plasmid was transformed into E. coli BL21(DE3) cells. Cells were grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.2 mM IPTG at 16°C for 16-20 hours.

  • Lysis: Cells were harvested by centrifugation and resuspended in lysis buffer (25 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP, 1 mM PMSF). Cells were lysed by sonication.

  • Purification: The lysate was cleared by centrifugation. The supernatant was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (25 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP, 20 mM imidazole). The His6-tagged protein was eluted with elution buffer (25 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 0.5 mM TCEP, 250 mM imidazole).

  • Tag Cleavage: The His6-tag was cleaved by incubation with TEV protease at 4°C overnight.

  • Final Purification: The protein was further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with 25 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP.

Isothermal Titration Calorimetry (ITC)
  • Instrumentation: ITC experiments were performed on a MicroCal ITC200 instrument.

  • Sample Preparation: Purified BRD4(1) protein was dialyzed against ITC buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This compound was dissolved in 100% DMSO and then diluted in the dialysis buffer to a final DMSO concentration of 2%.

  • Experimental Setup: The sample cell contained 20 µM BRD4(1). The injection syringe contained 200 µM this compound.

  • Titration: The titration consisted of a single 0.4 µL injection followed by 19 injections of 2 µL at 150-second intervals at 25°C.

  • Data Analysis: The data were analyzed using the Origin software package (MicroCal) with a one-site binding model to determine the dissociation constant (Kd).

Cell Viability Assay
  • Cell Lines and Culture: LNCaP, C4-2B, 22Rv1, and VCaP prostate cancer cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of this compound (typically a serial dilution from 0.001 to 100 µM) for 96 hours (LNCaP, C4-2B, 22Rv1) or 144 hours (VCaP).

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using GraphPad Prism software.

Western Blot Analysis
  • Cell Lysis: 22Rv1 cells were treated with this compound (1, 2, 4, 8, and 16 µM) for 48 hours. Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies against AR (full-length and variants) and β-actin overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

C4-2B Xenograft Mouse Model
  • Animals: Male severe combined immunodeficient (SCID) mice (6-8 weeks old) were used.

  • Cell Implantation: C4-2B cells (1 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100-150 mm3). Mice were then randomized into vehicle and treatment groups.

  • Drug Administration: this compound was formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Mice in the treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 50 mg/kg, 5 times per week for 25 days. The control group received vehicle injections following the same schedule.

  • Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (length × width2)/2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of this compound in prostate cancer involves the disruption of the interaction between BRD4 and the androgen receptor (AR). This leads to the downregulation of AR and its target genes, which are critical for the growth and survival of prostate cancer cells.

Y06036_Signaling_Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes BRD4 BRD4 AR Androgen Receptor (AR) BRD4->AR Interacts with Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to ARE Androgen Response Element (ARE) AR->ARE Binds to Transcription_Machinery Transcription Machinery AR->Transcription_Machinery Recruits AR_Target_Genes AR Target Genes (e.g., PSA, MYC) Downregulation Downregulation of AR & Target Genes Transcription_Machinery->AR_Target_Genes Activates Transcription This compound This compound This compound->BRD4 Growth_Inhibition Tumor Growth Inhibition Downregulation->Growth_Inhibition Apoptosis Apoptosis Downregulation->Apoptosis

Caption: this compound inhibits the BRD4-AR interaction, leading to reduced oncogene expression.

Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in a xenograft model.

in_vivo_workflow start Start cell_culture Culture C4-2B Prostate Cancer Cells start->cell_culture implantation Subcutaneous Implantation of Cells into SCID Mice cell_culture->implantation tumor_growth Allow Tumors to Reach 100-150 mm³ implantation->tumor_growth randomization Randomize Mice into Vehicle and this compound Groups tumor_growth->randomization treatment Administer this compound (50 mg/kg, i.p.) or Vehicle 5x/week randomization->treatment monitoring Monitor Tumor Volume and Body Weight 2x/week treatment->monitoring endpoint Endpoint (Day 25) monitoring->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

Caption: Workflow for the C4-2B xenograft study of this compound.

Conclusion

This compound is a potent and selective BET inhibitor with demonstrated preclinical activity against castration-resistant prostate cancer. Its mechanism of action, involving the disruption of the BRD4-AR axis, provides a strong rationale for its development as a therapeutic agent for this challenging disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in the further investigation and potential clinical translation of this compound and other BET inhibitors in oncology. Further studies are warranted to explore its efficacy in other cancer types and to fully elucidate its pharmacokinetic and pharmacodynamic properties.

References

Y06036: A Potent and Selective BET Inhibitor for Epigenetic Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Y06036 is a novel small molecule that has emerged as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the first bromodomain of BRD4 (BRD4(1)).[1] As epigenetic "readers," BET proteins play a crucial role in the regulation of gene transcription by recognizing acetylated lysine residues on histones and other proteins. Their dysregulation is implicated in a variety of diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and its potential applications in epigenetic research and therapeutic development, with a particular focus on castration-resistant prostate cancer (CRPC).

Introduction to this compound and BET Inhibition

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, are critical for normal cellular function, and their aberration can lead to diseases such as cancer. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1][2]

BRD4, in particular, has been identified as a key driver in various cancers through its role in regulating the expression of oncogenes like c-MYC and BCL2.[2] This has made BET proteins, and specifically BRD4, attractive targets for therapeutic intervention. This compound is a small molecule developed as a selective inhibitor of BET proteins.[1]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[2] By occupying this pocket, this compound displaces BRD4 from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of target genes. This leads to the downregulation of key oncogenic and pro-survival signaling pathways. In the context of prostate cancer, BRD4 has been shown to interact with the androgen receptor (AR), and BET inhibitors can disrupt this interaction, leading to the suppression of AR-regulated genes.[1]

Y06036_Mechanism_of_Action cluster_0 Normal Gene Activation by BRD4 cluster_1 Inhibition by this compound Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 binds to TF Transcription Factors (e.g., P-TEFb) BRD4->TF recruits Gene Target Gene (e.g., c-MYC) TF->Gene activates Transcription Transcription & Protein Production Gene->Transcription This compound This compound BRD4_inhibited BRD4 This compound->BRD4_inhibited binds to & inhibits Histone_2 Acetylated Histone BRD4_inhibited->Histone_2 binding blocked Gene_2 Target Gene No_Transcription Transcription Repressed Gene_2->No_Transcription Xenograft_Workflow start Start implantation Subcutaneous implantation of C4-2B prostate cancer cells into immunocompromised mice start->implantation tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implantation->tumor_growth randomization Randomize mice into treatment and vehicle control groups tumor_growth->randomization treatment Administer this compound (e.g., 50 mg/kg, i.p.) and vehicle control according to schedule randomization->treatment monitoring Monitor tumor volume and body weight regularly (e.g., twice weekly) treatment->monitoring endpoint Endpoint: Tumors reach a predetermined size or study duration is complete monitoring->endpoint analysis Analyze tumor growth inhibition (TGI) and assess toxicity endpoint->analysis end End analysis->end

References

An In-depth Technical Guide on the Effect of Y06036 on c-MYC Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The c-MYC oncogene is a critical regulator of cellular proliferation, growth, and apoptosis, and its deregulation is a hallmark of a vast array of human cancers.[1][2] As a transcription factor, c-MYC orchestrates the expression of a multitude of genes essential for tumorigenesis, making it a highly sought-after, albeit challenging, therapeutic target.[3][4] The scientific community has dedicated significant effort to the discovery and development of small molecules that can modulate c-MYC activity, either by directly inhibiting its function or by promoting its degradation.[5][6] This technical guide focuses on the effects of a putative compound, Y06036, on c-MYC expression.

Initial Search and Compound Identification

An extensive search of publicly available scientific literature and databases was conducted to gather information specifically on the compound "this compound" and its reported effects on c-MYC expression. This comprehensive search, however, did not yield any specific data, research articles, or patents associated with a molecule designated as this compound. The search results did provide extensive information on various other small molecule inhibitors of c-MYC, detailing their mechanisms of action and experimental validation. These inhibitors fall into several categories, including those that disrupt the c-MYC/MAX heterodimerization, interfere with c-MYC transcription, or promote c-MYC protein degradation.[3][5][6]

Alternative c-MYC Inhibitors and Their Mechanisms

Given the absence of information on this compound, this guide will briefly summarize the mechanisms of several well-documented c-MYC inhibitors to provide context for researchers in the field.

  • Direct Inhibitors: These molecules, such as 10058-F4, are designed to interfere with the interaction between c-MYC and its obligate partner MAX, thereby preventing the formation of a functional transcriptional complex.[5]

  • BET Bromodomain Inhibitors: Compounds like JQ1 indirectly inhibit c-MYC by targeting BRD4, a BET bromodomain protein essential for the transcriptional activation of the MYC gene and its target genes.[5]

  • Degraders: A newer class of molecules, such as WBC100, act as "molecular glues" to induce the degradation of the c-MYC protein through the ubiquitin-proteasome system.[6][7] These compounds often work by bringing c-MYC into proximity with an E3 ubiquitin ligase.[6][8]

  • Natural Products: Certain natural compounds, like oridonin, have been shown to promote the proteasomal degradation of c-MYC.[3]

Proposed Experimental Workflow for Characterizing a Novel c-MYC Inhibitor

Should a novel compound like the hypothetical this compound be identified, a systematic experimental approach would be necessary to characterize its effect on c-MYC expression. The following workflow outlines the key experiments that would be required.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Engagement & Expression Analysis cluster_2 Mechanism of Action Studies cluster_3 Downstream Functional Effects Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Western_Blot Western Blot (c-MYC protein levels) Cell_Viability_Assay->Western_Blot Identify active concentration range qRT_PCR qRT-PCR (MYC mRNA levels) Cell_Viability_Assay->qRT_PCR Co_IP Co-immunoprecipitation (c-MYC/MAX interaction) Western_Blot->Co_IP If protein levels are stable CHX_Chase Cycloheximide Chase Assay (c-MYC protein stability) Western_Blot->CHX_Chase If protein decreases Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Western_Blot->Apoptosis_Assay RNA_Seq RNA-Sequencing (c-MYC target gene expression) Western_Blot->RNA_Seq qRT_PCR->Western_Blot Correlate mRNA and protein levels Ubiquitination_Assay Ubiquitination Assay CHX_Chase->Ubiquitination_Assay If stability is reduced

Caption: A logical workflow for characterizing a novel c-MYC inhibitor.

Detailed Experimental Protocols

1. Western Blot for c-MYC Protein Expression

  • Objective: To quantify the levels of c-MYC protein in cancer cells following treatment with a test compound.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[2]

    • Treat cells with varying concentrations of the test compound for a specified time course (e.g., 24, 48, 72 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-MYC overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

2. Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression

  • Objective: To measure the levels of MYC messenger RNA to determine if the test compound affects transcription.

  • Methodology:

    • Treat cells with the test compound as described for the Western blot.

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).

    • The reaction is typically run on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Calculate the relative expression of MYC mRNA using the ΔΔCt method.

3. Cycloheximide (CHX) Chase Assay for Protein Stability

  • Objective: To assess the effect of a test compound on the half-life of the c-MYC protein.

  • Methodology:

    • Treat cells with the test compound for a predetermined time.

    • Add cycloheximide (a protein synthesis inhibitor) to the media at a final concentration of 50-100 µg/mL.[9]

    • Collect cell lysates at various time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).

    • Perform Western blotting for c-MYC as described above.

    • Quantify the c-MYC protein levels at each time point and plot the decay curve to determine the protein half-life.

Signaling Pathway Visualization

The following diagram illustrates the central role of c-MYC in promoting cell proliferation and how its inhibition can lead to cell cycle arrest and apoptosis.

cMYC_Signaling_Pathway cluster_0 Upstream Signals cluster_1 c-MYC Regulation & Function cluster_2 Downstream Effects Growth_Factors Growth Factors Signaling_Pathways Signaling Pathways (e.g., WNT, MAPK) Growth_Factors->Signaling_Pathways cMYC_Gene c-MYC Gene Signaling_Pathways->cMYC_Gene Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation cMYC_MAX_Dimer c-MYC/MAX Heterodimer cMYC_Protein->cMYC_MAX_Dimer MAX MAX MAX->cMYC_MAX_Dimer Cell_Cycle_Progression Cell Cycle Progression (Cyclins, CDKs) cMYC_MAX_Dimer->Cell_Cycle_Progression Transcriptional Activation Metabolism Metabolic Reprogramming cMYC_MAX_Dimer->Metabolism Apoptosis_Regulation Apoptosis Regulation cMYC_MAX_Dimer->Apoptosis_Regulation Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Y06036_Hypothetical Hypothetical Inhibitor (e.g., this compound) Y06036_Hypothetical->cMYC_Protein Inhibition or Degradation

Caption: The c-MYC signaling pathway and a potential point of intervention.

While no information is currently available for a compound specifically named this compound, the field of c-MYC inhibitor development is robust and continually advancing. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the characterization of any novel agent targeting c-MYC expression. A thorough investigation into a compound's effects on c-MYC mRNA and protein levels, protein stability, and downstream cellular processes is crucial for understanding its mechanism of action and therapeutic potential. Should information on this compound become available, this guide can serve as a template for its in-depth technical evaluation. Researchers are encouraged to apply these methodologies to advance the development of effective therapies for c-MYC-driven cancers.

References

Investigating the Anti-Tumor Activity of Y06036: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y06036 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with significant anti-tumor activity demonstrated in preclinical models of castration-resistant prostate cancer (CRPC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the first bromodomain (BD1) of BRD4, a key member of the BET family. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In castration-resistant prostate cancer, BRD4 plays a crucial role in driving the expression of oncogenes, including the Androgen Receptor (AR) and c-MYC.

By binding to the BRD4(1) bromodomain with high affinity, this compound competitively inhibits the interaction between BRD4 and acetylated histones. This displacement of BRD4 from chromatin leads to the transcriptional repression of AR, AR-regulated genes, and c-MYC. The downregulation of these key drivers of prostate cancer proliferation and survival ultimately results in cell growth inhibition and tumor regression.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor activity in castration-resistant prostate cancer.

Y06036_Mechanism_of_Action cluster_nucleus Nucleus BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to AR_Gene AR Gene BRD4->AR_Gene Activates Transcription cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Activates Transcription This compound This compound This compound->BRD4 Inhibits AR_mRNA AR mRNA AR_Gene->AR_mRNA Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription AR_Protein AR Protein AR_mRNA->AR_Protein Translation cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Survival AR_Protein->Proliferation cMYC_Protein->Proliferation

Mechanism of this compound in CRPC

Quantitative Data

The anti-tumor activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
Cell LineDescriptionIC50 (µM)
LNCaPAndrogen-sensitive human prostate adenocarcinoma1.06[1]
C4-2BCastration-resistant, androgen-sensitive LNCaP subline2.62[1]
22Rv1Human prostate carcinoma, expresses AR and AR-V7 splice variant1.50[1]
VCaPHuman prostate cancer, overexpresses AR, TMPRSS2-ERG fusion0.63[1]
Table 2: In Vivo Efficacy of this compound in a C4-2B Xenograft Model
Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI)
This compound50 mg/kg, i.p., 5 times/week for 25 days70%[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-tumor activity of this compound.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1, VCaP)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • 384-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture prostate cancer cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Trypsinize and resuspend cells to the optimal seeding density (typically 500-1000 cells per well).

  • Seed 20 µL of the cell suspension into each well of a 384-well opaque-walled plate.

  • Incubate the plates for 12 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plates for 96 hours (for LNCaP, C4-2B, and 22Rv1) or 144 hours (for VCaP).

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate luminometer.

  • Calculate IC50 values using a non-linear regression analysis software (e.g., Prism).

Western Blot Analysis

This protocol is for assessing the effect of this compound on the protein levels of AR and c-MYC.

Materials:

  • Prostate cancer cells (e.g., 22Rv1)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-AR, anti-c-MYC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed 22Rv1 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4, 8, 16 µM) for 48 hours. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against AR and c-MYC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Study

This protocol describes a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • C4-2B prostate cancer cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 15% Cremophor EL, 82.5% PBS, 2.5% DMSO)

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Harvest C4-2B cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection five times per week.

  • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: V = (L x W²) / 2, where L is the length and W is the width.

  • Monitor the body weight and general health of the mice throughout the study.

  • After 25 days of treatment, euthanize the mice and excise the tumors for further analysis.

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the anti-tumor activity of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Prostate Cancer Cell Culture ViabilityAssay Cell Viability Assay (IC50 Determination) CellCulture->ViabilityAssay WesternBlot Western Blot (AR & c-MYC expression) CellCulture->WesternBlot ColonyFormation Colony Formation Assay CellCulture->ColonyFormation Xenograft C4-2B Xenograft Model ViabilityAssay->Xenograft Informs in vivo dosage ExVivoAnalysis Ex Vivo Analysis (e.g., IHC) WesternBlot->ExVivoAnalysis Confirms target engagement Treatment This compound Treatment Xenograft->Treatment TumorMeasurement Tumor Growth Measurement (TGI) Treatment->TumorMeasurement TumorMeasurement->ExVivoAnalysis

This compound Anti-Tumor Activity Workflow

Conclusion

This compound is a promising BET inhibitor with potent anti-tumor activity in preclinical models of castration-resistant prostate cancer. Its mechanism of action, involving the targeted inhibition of BRD4 and subsequent downregulation of AR and c-MYC signaling, provides a strong rationale for its further development as a therapeutic agent for this challenging disease. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound.

References

Y06036: A Potent BET Inhibitor for Preclinical Research in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive stage of the disease, where tumors no longer respond to androgen deprivation therapy (ADT).[1] A key driver of CRPC progression is the persistent activity of the androgen receptor (AR) signaling pathway.[2][3] In this context, epigenetic regulators, particularly the Bromodomain and Extra-Terminal (BET) family of proteins, have emerged as critical therapeutic targets.[1] Y06036 is a novel, potent, and selective BET inhibitor that shows significant promise for the preclinical study and potential treatment of CRPC.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, efficacy data, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Targeting the BRD4-Oncogene Axis

The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, function as epigenetic "readers."[1] They recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2).[1] This interaction is crucial for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

In CRPC, BRD4 is a key player that promotes the transcription of critical oncogenes, including c-MYC and AR-regulated genes.[1][4] By binding to the acetylated histones at the regulatory regions of these genes, BRD4 facilitates their expression, driving cancer cell proliferation and survival.

This compound exerts its anti-cancer effect by competitively binding to the bromodomains of BET proteins, with a high affinity for BRD4.[1] This action displaces BRD4 from chromatin, leading to the transcriptional repression of its target oncogenes. The subsequent downregulation of AR and c-MYC signaling pathways inhibits tumor growth and represents a key strategy for treating CRPC.[1]

cluster_0 CRPC Cell Nucleus cluster_1 Therapeutic Intervention cluster_2 Downstream Effects Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to TF Transcriptional Machinery (e.g., Pol II) BRD4->TF Recruits DNA Oncogene Promoters (AR, c-MYC) TF->DNA Transcription Gene Transcription DNA->Transcription Activates Oncogenes Oncogene Expression (AR, c-MYC) ↓ Transcription->Oncogenes This compound This compound (BET Inhibitor) This compound->BRD4 Competitively Inhibits Proliferation Tumor Growth and Proliferation ↓ Oncogenes->Proliferation

Caption: Mechanism of this compound action in CRPC cells.

Quantitative Efficacy Data

This compound has demonstrated high-affinity binding to its target and potent anti-proliferative activity in relevant cancer cell lines and in vivo models.

Table 1: Binding Affinity of this compound

TargetBinding Constant (Kd)
BRD4(1) Bromodomain82 nM[1]

Table 2: In Vitro Efficacy of this compound in AR-Positive Prostate Cancer Cell Lines

Cell LineIC50 Range (µM)
Four AR-positive lines0.29 - 2.6[1]
C4-2B and 22Rv10.5 (Colony Formation Inhibition)[5]

Note: this compound exhibited weak cytotoxicity in the normal lung fibroblast cell line HFL-1, indicating a degree of selectivity for cancer cells.[5]

Table 3: In Vivo Efficacy of this compound in a CRPC Xenograft Model

ModelCompoundDose & ScheduleTumor Growth Inhibition (TGI)
C4-2B XenograftThis compound (referred to as compound 41)50 mg/kg, i.p., 5x/week for 25 days70%[5]

Key Experimental Protocols

The following sections provide detailed methodologies for evaluating the efficacy of this compound in a laboratory setting.

Cell Viability and Proliferation Assay

This protocol determines the concentration of this compound required to inhibit cancer cell growth by 50% (IC50). An MTS-based assay is described, which measures the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Plate prostate cancer cells (e.g., C4-2B, 22Rv1) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in growth medium. A typical concentration range would span from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the log-transformed drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

cluster_workflow Cell Viability Assay Workflow A 1. Seed CRPC cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for 72h C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of this compound.
Western Blotting for Target Protein Expression

This protocol is used to verify the mechanism of action of this compound by measuring its effect on the protein levels of BRD4 targets like c-MYC and AR.

Methodology:

  • Cell Treatment and Lysis: Seed CRPC cells in 6-well plates. Treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50) for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a 4-20% Tris-Glycine polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-c-MYC, anti-AR, anti-BRD4) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing target protein levels to the loading control.

In Vivo CRPC Xenograft Tumor Model

This protocol assesses the therapeutic efficacy of this compound in a live animal model, which is a critical step in preclinical drug development.

Methodology:

  • Cell Preparation: Culture C4-2B cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10⁷ cells/mL.

  • Animal Model: Use 6-8 week old male immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection, five times per week.[5]

    • Control Group: Administer the vehicle solution on the same schedule.

  • Endpoint: Continue treatment for a defined period (e.g., 25 days).[5] Monitor animal weight and health throughout the study. The primary endpoint is tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

cluster_workflow In Vivo Xenograft Study Workflow A 1. Implant C4-2B cells into immunodeficient mice B 2. Monitor tumor growth until ~100-150 mm³ A->B C 3. Randomize mice into Control and Treatment groups B->C D 4. Administer Vehicle or this compound (e.g., 50 mg/kg, i.p., 5x/week) C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Continue treatment for a defined period (e.g., 25 days) E->F G 7. Euthanize and excise tumors at study endpoint F->G H 8. Analyze Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for a CRPC xenograft efficacy study.

References

Cellular pathways modulated by Y06036 treatment

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the cellular pathways modulated by the treatment "Y06036" could not be conducted due to the absence of publicly available scientific literature or data associated with this identifier.

A comprehensive search of scientific databases and public information repositories did not yield any specific information regarding a compound or treatment designated as "this compound." Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.

The generation of an in-depth technical guide on the cellular effects of a compound requires access to foundational research that characterizes its mechanism of action. This typically includes, but is not limited to:

  • Biochemical assays to identify direct molecular targets.

  • Cell-based experiments to determine the effects on cellular processes such as proliferation, apoptosis, and cell cycle progression.

  • Omics-level analyses (e.g., transcriptomics, proteomics, metabolomics) to understand the global cellular response to the treatment.

  • Preclinical and clinical studies to validate the findings in in vivo models and human subjects.

Without such data for "this compound," any attempt to describe its impact on cellular pathways would be purely speculative and would not meet the standards of a scientific technical guide. Researchers, scientists, and drug development professionals rely on peer-reviewed and validated data to inform their work, and no such data could be located for "this compound."

Therefore, the core requirements of data presentation, experimental protocol documentation, and visualization of signaling pathways cannot be fulfilled at this time. Should information on "this compound" become publicly available, a detailed analysis could be performed.

In-depth Technical Guide: The Androgen Receptor Signaling Pathway and its Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The androgen receptor (AR), a crucial member of the nuclear receptor superfamily, plays a pivotal role in male sexual development and the progression of prostate cancer.[1] This ligand-activated transcription factor is the primary mediator of the biological effects of androgens, such as testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT).[2] Dysregulation of the AR signaling pathway is a key driver in the initiation and advancement of prostate cancer, making it a primary target for therapeutic intervention. This technical guide provides a comprehensive overview of the AR signaling cascade, details experimental methodologies to study this pathway, and discusses the mechanisms of various therapeutic agents.

Core Signaling Pathway

The canonical androgen receptor signaling pathway is a multi-step process initiated by the binding of androgens.

  • Ligand Binding: In the absence of androgens, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs) which maintain it in an inactive conformation.[3][4] The binding of androgens like testosterone or DHT to the ligand-binding domain (LBD) of the AR induces a conformational change.

  • Dissociation and Dimerization: This conformational shift leads to the dissociation of HSPs, exposing a nuclear localization signal. The ligand-bound AR molecules then form homodimers.[4]

  • Nuclear Translocation and DNA Binding: The AR homodimers translocate into the nucleus and bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[4]

  • Transcriptional Regulation: Upon binding to AREs, the AR recruits a host of co-regulatory proteins (coactivators and corepressors) that modulate the transcription of androgen-responsive genes. These genes are involved in various cellular processes, including cell growth, proliferation, and survival. A well-known target gene of AR is Prostate-Specific Antigen (PSA), the levels of which are often used as a biomarker for prostate cancer progression.

Below is a diagram illustrating the canonical androgen receptor signaling pathway.

Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols

Studying the androgen receptor signaling pathway involves a variety of in vitro and in vivo techniques. Below are outlines of key experimental protocols.

Ligand Binding Assays

Objective: To determine the binding affinity of a compound to the androgen receptor.

Methodology:

  • Radioligand Binding Assay:

    • Prepare a source of androgen receptor, typically from prostate cancer cell lysates (e.g., LNCaP cells) or recombinant AR protein.

    • Incubate the AR preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-DHT).

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate the bound from the unbound radioligand using a filter membrane.

    • Measure the radioactivity on the filter using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the binding affinity (Ki).

Reporter Gene Assays

Objective: To measure the transcriptional activity of the androgen receptor in response to a compound.

Methodology:

  • Select a suitable cell line that expresses the androgen receptor (e.g., PC-3 cells, which are AR-negative, can be co-transfected with an AR expression vector).

  • Transfect the cells with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple androgen response elements (AREs).

  • Treat the transfected cells with varying concentrations of the test compound in the presence of a known androgen agonist (e.g., DHT).

  • After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer.

  • A decrease in reporter activity in the presence of the test compound indicates antagonistic activity, while an increase suggests agonistic activity.

Western Blotting

Objective: To assess the effect of a compound on the protein levels of the androgen receptor and its downstream targets.

Methodology:

  • Culture prostate cancer cells (e.g., LNCaP or VCaP) and treat them with the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the androgen receptor or a downstream target protein (e.g., PSA).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein levels.

Xenograft Models

Objective: To evaluate the in vivo efficacy of a compound on tumor growth in an animal model.

Methodology:

  • Implant human prostate cancer cells (e.g., LNCaP) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Quantitative Data on AR Modulators

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of several well-characterized androgen receptor modulators.

CompoundMechanism of ActionIC50KiCell LineReference
Enzalutamide AR Antagonist36 nM-LNCaP[5]
Bicalutamide AR Antagonist160 nM-LNCaP/AR(cs)[5]
Flutamide AR Antagonist-55 nM-[5]
Darolutamide AR Antagonist-11 nM-[5]
Abiraterone CYP17 Inhibitor (Androgen Synthesis Inhibitor)2 nM (for CYP17)-Cell-free[5]
Galeterone AR Antagonist & CYP17 Inhibitor384 nM (for AR)--[5]

Therapeutic Targeting of Androgen Receptor Signaling

Several strategies have been developed to inhibit AR signaling in prostate cancer. The workflow for the development and application of these therapies is depicted below.

AR_Therapy_Workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development & Treatment cluster_resistance Mechanisms of Resistance Target_ID Target Identification (AR Pathway) Screening High-Throughput Screening Target_ID->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro In Vitro Testing (Binding, Reporter Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Xenograft Models) In_Vitro->In_Vivo Phase1 Phase I (Safety) In_Vivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Comparison) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Treatment Patient Treatment Approval->Treatment AR_mut AR Mutations Treatment->AR_mut AR_amp AR Amplification Treatment->AR_amp AR_sv AR Splice Variants Treatment->AR_sv Bypass Bypass Pathways Treatment->Bypass

Caption: Therapeutic Development and Resistance in AR-targeted therapy.

Mechanisms of AR-targeted therapies include:

  • Androgen Deprivation Therapy (ADT): This is the cornerstone of prostate cancer treatment and aims to reduce the levels of circulating androgens. This can be achieved through surgical castration or with GnRH agonists/antagonists.

  • AR Antagonists (Antiandrogens): These molecules directly bind to the LBD of the AR and prevent its activation by androgens. First-generation antiandrogens include flutamide and bicalutamide, while second-generation agents like enzalutamide have higher binding affinity and greater efficacy.

  • Androgen Synthesis Inhibitors: These drugs block the production of androgens. Abiraterone acetate, for example, inhibits CYP17A1, an enzyme crucial for the synthesis of androgens in the testes, adrenal glands, and prostate tumors themselves.

  • AR Degraders: A newer class of drugs, known as Selective Androgen Receptor Degraders (SARDs) and Proteolysis-Targeting Chimeras (PROTACs), are designed to induce the degradation of the AR protein.[6]

The androgen receptor signaling pathway is a complex and tightly regulated process that is central to the growth and survival of prostate cancer cells. A thorough understanding of this pathway has led to the development of effective therapies that have significantly improved patient outcomes. However, the emergence of resistance mechanisms, such as AR mutations, amplification, and the expression of splice variants, highlights the need for continued research and the development of novel therapeutic strategies to more effectively target this critical signaling axis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance the discovery of next-generation AR-targeted therapies.

References

In-depth Analysis of Y06036: A Compound with Undisclosed Public Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no public data could be found for a compound designated "Y06036." This indicates that this compound is likely an internal, proprietary code for a substance that has not been disclosed in the public domain. The absence of publicly available information precludes a detailed analysis of its downstream targets, mechanism of action, and associated experimental protocols.

The typical journey of a therapeutic compound from discovery to clinical application involves numerous stages of research and development, much of which is published in peer-reviewed journals and presented at scientific conferences. This process allows for independent scientific scrutiny and builds a body of knowledge around the compound's biological effects. The lack of any such information for this compound suggests it may be in a very early stage of development, has been discontinued, or is being developed under strict confidentiality.

While it is impossible to provide specific details on this compound, we can explore the general principles of identifying and validating the downstream targets of a novel compound. This process is fundamental to drug discovery and involves a combination of computational and experimental approaches.

General Workflow for Target Identification and Validation

The process of elucidating the molecular targets of a new chemical entity is a complex, multi-step endeavor. A generalized workflow for this process is outlined below.

Target Identification Workflow cluster_computational Computational Approaches cluster_experimental Experimental Validation A Compound Structure Analysis B In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) A->B informs D Primary Target Identification (e.g., affinity chromatography, cellular thermal shift assay) B->D predicts C Pathway & Network Analysis E Target Engagement Assays (e.g., enzymatic assays, binding assays) D->E confirms F Cellular Phenotyping (e.g., proliferation, apoptosis assays) E->F validates G Downstream Pathway Analysis (e.g., Western blot, RNA-seq, phosphoproteomics) F->G prompts G->C data for H In Vivo Model Validation G->H validates

Caption: A generalized workflow for identifying and validating the targets of a novel compound.

Key Experimental Methodologies

A variety of experimental techniques are employed to identify and characterize the downstream effects of a compound. Below are summaries of some common protocols.

Experiment Type Methodology Purpose
Affinity Chromatography The compound of interest is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured. These proteins are then eluted and identified by mass spectrometry.To identify the direct binding partners (primary targets) of the compound.
Cellular Thermal Shift Assay (CETSA) Cells are treated with the compound and then heated to various temperatures. The principle is that a compound binding to its target protein will stabilize it against thermal denaturation. The amount of soluble protein at each temperature is quantified, typically by Western blot or mass spectrometry.To confirm direct target engagement within a cellular context.
Western Blotting Following treatment of cells with the compound, total protein is extracted and separated by size using gel electrophoresis. Specific proteins are then detected using antibodies. This is often used to measure changes in the expression or phosphorylation state of key signaling proteins.To investigate the effect of the compound on specific proteins in a signaling pathway.
RNA-Sequencing (RNA-Seq) This high-throughput sequencing technique is used to profile the entire transcriptome of cells. By comparing the gene expression profiles of compound-treated and untreated cells, researchers can identify genes and pathways that are modulated by the compound.To obtain a global view of the transcriptional changes induced by the compound.
Phosphoproteomics This mass spectrometry-based technique is used to identify and quantify thousands of protein phosphorylation sites. It provides a snapshot of the signaling pathways that are activated or inhibited by the compound.To map the signaling networks affected by the compound at the post-translational level.

Hypothetical Signaling Pathway Modulation

While the specific targets of this compound are unknown, we can illustrate how a compound might modulate a well-known signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression This compound Hypothetical This compound This compound->MEK Inhibition

Understanding the selectivity profile of Y06036 for BET family proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of Y06036, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's interactions with its primary targets.

Executive Summary

This compound is a novel benzo[d]isoxazole derivative identified as a potent and selective inhibitor of the BET family of bromodomains, which play a critical role in the transcriptional regulation of key oncogenes. This guide summarizes the binding affinity and inhibitory concentrations of this compound against various BET and non-BET bromodomains, highlighting its selectivity profile. Detailed protocols for the key binding and cellular assays are provided to enable replication and further investigation. Furthermore, signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of the compound's mechanism of action and the methods used for its characterization.

Selectivity Profile of this compound for BET Family Proteins

This compound has been characterized for its binding affinity against the first bromodomain (BD1) of BRD4 and its inhibitory activity in cellular models of prostate cancer. The compound exhibits a high affinity for BRD4(1) and demonstrates potent anti-proliferative effects in androgen receptor-positive prostate cancer cell lines.

Table 1: Dissociation Constants (Kd) of this compound for BET Bromodomains
Target ProteinBromodomainKd (nM)
BRD4BD182[1]

Further quantitative data for BRD2, BRD3, and BRDT, as well as the second bromodomains (BD2), are not yet publicly available in the primary literature.

Table 2: In Vitro Inhibitory Activity of this compound in Prostate Cancer Cell Lines
Cell LineDescriptionIC50 (µM)
LNCaPAndrogen-sensitive human prostate adenocarcinoma0.29[1]
C4-2BCastration-resistant LNCaP sublineData not specified
VCaPAndrogen-sensitive human prostate carcinoma, expresses wild-type ARData not specified
22Rv1Human prostate carcinoma, expresses AR splice variants2.6[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

AlphaScreen™ Binding Assay

This assay was utilized to determine the binding affinity of this compound to the BRD4(1) bromodomain.

Materials:

  • Recombinant human BRD4(1) protein (residues 49-170) with a C-terminal His-tag

  • Biotinylated histone H4 peptide (Ac-H4K5/8/12/16)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-His-tag Acceptor beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

  • This compound compound

  • 384-well OptiPlate™ (PerkinElmer)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add 2.5 µL of the this compound dilutions.

  • Add 5 µL of a solution containing BRD4(1) protein (final concentration 20 nM) and the biotinylated histone H4 peptide (final concentration 20 nM).

  • Incubate for 15 minutes at room temperature.

  • Add 5 µL of a suspension of anti-His Acceptor beads (final concentration 20 µg/mL) and Streptavidin Donor beads (final concentration 20 µg/mL).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an EnVision® Multilabel Reader (PerkinElmer) with excitation at 680 nm and emission at 520-620 nm.

  • The IC50 values are calculated from the resulting dose-response curves using a nonlinear regression model. The Ki is then calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTS Assay)

This assay was used to determine the anti-proliferative effect of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound compound

  • MTS reagent (Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values from the dose-response curves.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of BET inhibitors in the context of androgen receptor (AR) signaling in prostate cancer.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BET BET Proteins (BRD2, BRD3, BRD4) TF_Complex Transcription Factor Complex BET->TF_Complex Recruits AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocates to Gene_Expression Target Gene Expression (e.g., MYC, AR-regulated genes) ARE->Gene_Expression Ac_Histones Acetylated Histones Ac_Histones->BET Binds to TF_Complex->Gene_Expression Promotes Prostate_Cancer_Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Prostate_Cancer_Cell_Growth Drives Proliferation Proliferation Gene_Expression->Proliferation Drives This compound This compound This compound->BET Inhibits binding Androgen Androgens Androgen->AR

Caption: BET Inhibition in AR-Positive Prostate Cancer.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the selectivity of a BET inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Protein_Expression Recombinant Protein Expression & Purification (BET Bromodomains) Binding_Assay Binding Affinity Assay (e.g., AlphaScreen, ITC, DSF) Protein_Expression->Binding_Assay Selectivity_Panel Selectivity Screening (Panel of Bromodomains) Protein_Expression->Selectivity_Panel Kd_IC50_Calc Kd / IC50 Determination Binding_Assay->Kd_IC50_Calc Selectivity_Profile Generation of Selectivity Profile Selectivity_Panel->Selectivity_Profile Cell_Culture Cancer Cell Line Culture Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS) Cell_Culture->Viability_Assay Target_Engagement Cellular Target Engagement (e.g., Western Blot, qPCR) Cell_Culture->Target_Engagement Viability_Assay->Kd_IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Target_Engagement->SAR_Analysis Kd_IC50_Calc->Selectivity_Profile Selectivity_Profile->SAR_Analysis

Caption: Workflow for BET Inhibitor Characterization.

Conclusion

This compound is a promising BET inhibitor with demonstrated high affinity for BRD4(1) and potent anti-proliferative activity in prostate cancer cell lines. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of BET inhibition. Further studies are warranted to fully elucidate the selectivity profile of this compound across all BET family members and their respective bromodomains to better understand its mechanism of action and potential for clinical development.

References

Y06036: A Technical Guide to Its Potential in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Y06036 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on BRD4. Initially investigated for its therapeutic potential in castration-resistant prostate cancer (CRPC), the mechanism of action of this compound suggests a broader applicability across a range of malignancies. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data in various cancer types, and detailed experimental protocols to facilitate further research and development. While specific preclinical data for this compound in cancers other than prostate cancer is limited in publicly available literature, this guide draws upon the well-established role of BET inhibitors in oncology to explore its potential in breast cancer, lung cancer, leukemia, and lymphoma.

Introduction to this compound and BET Inhibition

This compound is a novel compound identified as a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to the regulatory regions of key oncogenes, such as MYC, leading to their overexpression and driving tumor growth and proliferation. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the transcription of these critical oncogenes.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains. This disruption of BET protein-chromatin interaction leads to the suppression of transcriptional programs essential for tumor cell growth and survival. The key signaling pathways affected by this compound and other BET inhibitors include:

  • MYC Signaling: The c-MYC oncogene is a master regulator of cell proliferation, growth, and metabolism and is a downstream target of numerous signaling pathways. BRD4 is a critical co-factor for MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively downregulates MYC expression, leading to cell cycle arrest and apoptosis.

  • Androgen Receptor (AR) Signaling: In prostate cancer, the androgen receptor is a key driver of tumor growth. BRD4 has been shown to interact with and co-activate the AR. This compound can disrupt this interaction, leading to the downregulation of AR target genes and inhibition of tumor growth in castration-resistant prostate cancer models.

Y06036_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound BET_Proteins BET Proteins (BRD4) This compound->BET_Proteins Inhibits Binding Chromatin Chromatin (Acetylated Histones) BET_Proteins->Chromatin Displaces Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery Recruits Oncogene_Transcription Oncogene Transcription BET_Proteins->Oncogene_Transcription Blocks Oncogene_Promoters Oncogene Promoters/Enhancers (e.g., MYC, AR targets) Chromatin->Oncogene_Promoters Oncogene_Promoters->Oncogene_Transcription Activates Transcription_Machinery->Oncogene_Promoters Activates Cell_Cycle_Arrest Cell Cycle Arrest Oncogene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Oncogene_Transcription->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Drug_Treatment Treat with serial dilutions of this compound Seed_Cells->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Add_Reagent Add cell viability reagent Incubation->Add_Reagent Measure_Signal Measure signal with plate reader Add_Reagent->Measure_Signal Data_Analysis Calculate IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End Xenograft_Study_Workflow Xenograft Study Workflow Start Start Cell_Implantation Implant cancer cells into mice Start->Cell_Implantation Tumor_Growth Allow tumors to establish Cell_Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint: Tumor excision and analysis Monitoring->Endpoint End End Endpoint->End

The Enigma of Y06036: A Search for a Ghost in the Machine

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated Y06036 remains elusive. No public records, research articles, or patent filings referencing a molecule with this identifier could be located. This suggests that this compound may be an internal codename for a compound in very early-stage, unpublished development, a discontinued project, or a hypothetical entity for the purposes of this request.

Without any foundational data on this compound, it is impossible to construct the requested in-depth technical guide. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are all contingent on the existence of primary research and development data.

To fulfill the user's request, information regarding the following would be essential:

  • Chemical Structure and Class: What is the molecular structure of this compound? To what class of drugs does it belong (e.g., small molecule, antibody-drug conjugate, biologic)?

  • Therapeutic Target and Mechanism of Action: What biological molecule, pathway, or process is this compound designed to modulate? How does it exert its therapeutic effect?

  • Indication: What disease or condition is this compound intended to treat?

  • Preclinical and Clinical Data: Have any in vitro, in vivo, or human studies been conducted? What were the key findings?

In the absence of this information, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

A Hypothetical Framework for Future Analysis

Should information on this compound become available, the following structure would be employed to generate the requested guide:

1. Introduction

  • Overview of the therapeutic area and unmet medical need.
  • Introduction to the biological target of this compound.
  • Brief description of this compound and its proposed mechanism of action.

2. Discovery and Lead Optimization

  • High-throughput screening or rational design strategy.
  • Structure-activity relationship (SAR) studies.
  • Optimization of pharmacokinetic and pharmacodynamic properties.

CompoundTarget Binding Affinity (nM)Cell-based Potency (IC50, µM)Key Selectivity Data
This compoundDataDataData
Analog 1DataDataData
Analog 2DataDataData

3. Preclinical Development

  • In Vitro Pharmacology: Detailed cellular mechanism of action studies.
  • In Vivo Pharmacology: Efficacy studies in relevant animal models.
  • Pharmacokinetics and Toxicology: Absorption, distribution, metabolism, and excretion (ADME) studies, as well as safety and toxicology data.

Treatment GroupDoseTumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle Control---
This compoundDose 1DataData
This compoundDose 2DataData
Standard of CareDoseDataData

4. Signaling Pathway and Experimental Workflow Visualizations

Should the mechanism of action involve a specific signaling pathway, a DOT language script would be generated to visualize it. For example, if this compound were a hypothetical inhibitor of the MAPK/ERK pathway, the following diagram could be generated:

MAPK_ERK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation This compound This compound This compound->MEK

Figure 1: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Similarly, a diagram illustrating the experimental workflow for a key assay, such as a cell viability assay, could be provided:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Add_Reagent Add CellTiter-Glo Reagent Incubate2->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure

Figure 2: Generalized workflow for a cell viability assay.

5. Detailed Experimental Protocols

This section would provide step-by-step methodologies for key experiments, such as:

  • In Vitro Kinase Assay: To determine the direct inhibitory effect of this compound on its target.

  • Western Blot Analysis: To assess the modulation of downstream signaling proteins.

  • Cell Viability Assay: To measure the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Animal Tumor Model Studies: To evaluate the in vivo efficacy of this compound.

Each protocol would include details on reagents, cell lines or animal models, experimental procedures, and data analysis methods.

The creation of a comprehensive technical guide on the discovery and development of this compound is contingent on the public availability of data. We encourage the user to provide a valid compound identifier or relevant keywords that could facilitate a successful search. Without such information, the scientific narrative of this compound remains unwritten.

The Potent BET Inhibitor Y06036: A Novel Strategy Targeting Androgen Receptor Splice Variant 7 (AR-V7) in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen deprivation therapy (ADT) and second-generation androgen receptor (AR) antagonists in castration-resistant prostate cancer (CRPC). AR-V7, a constitutively active truncated form of the AR, drives tumor progression in the absence of androgenic ligands, rendering current hormonal therapies ineffective. This technical guide details the preclinical evidence and mechanistic rationale for the use of Y06036, a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, as a therapeutic agent to counteract AR-V7-driven CRPC. By targeting the epigenetic reader proteins of the BET family, this compound disrupts the transcriptional machinery essential for AR-V7 expression and function, offering a promising new avenue for the treatment of advanced prostate cancer.

Introduction: The Challenge of AR-V7 in CRPC

Prostate cancer is the most prevalent malignancy in men, and while initially responsive to ADT, the disease invariably progresses to a more aggressive, castration-resistant state. A key driver of this progression is the reactivation of AR signaling, often through the expression of AR splice variants that lack the ligand-binding domain. Of these, AR-V7 is the most clinically relevant, and its presence in circulating tumor cells is a validated biomarker for resistance to therapies such as enzalutamide and abiraterone.[1] The urgent unmet medical need for effective treatments against AR-V7-positive CRPC has spurred the development of novel therapeutic strategies that can overcome this resistance mechanism.

This compound has emerged as a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic regulators of gene transcription.[2] These proteins recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters. In the context of CRPC, BET proteins, particularly BRD4, play a pivotal role in regulating the expression of the full-length AR and its splice variants.[2] This guide will provide an in-depth analysis of the preclinical data supporting the therapeutic potential of this compound in targeting AR-V7.

This compound: A Potent and Selective BET Inhibitor

This compound is a small molecule inhibitor that demonstrates high affinity for the bromodomains of BET proteins.[2] Preclinical studies have established its potency and selectivity, highlighting its potential as a therapeutic agent in oncology.[2]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data for this compound from preclinical studies.

ParameterValueCell Lines/AssayReference
BRD4(1) Binding Affinity (Kd) 82 nMBiochemical Assay[2]
IC50 (Cell Viability) 0.29 - 2.6 µMLNCaP, C4-2, C4-2B, VCaP[2]
Cytotoxicity (Normal Cells) WeakNormal Lung Fibroblast[2]

Mechanism of Action: this compound and the AR-V7 Signaling Axis

The primary mechanism by which this compound is hypothesized to exert its anti-tumor effects in AR-V7-positive CRPC is through the disruption of BET protein-mediated transcription of the androgen receptor gene.

Signaling Pathway

BET inhibitors, such as this compound, displace BRD4 from acetylated chromatin, leading to the downregulation of key oncogenes, including those involved in cell cycle progression and the AR signaling pathway. By inhibiting BRD4 function, this compound is expected to reduce the transcription of both full-length AR and the AR-V7 splice variant.

Y06036_Mechanism cluster_nucleus Nucleus This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to AR_Gene AR Gene AcetylatedHistones->AR_Gene Recruits BRD4 to AR_V7_mRNA AR-V7 mRNA AR_Gene->AR_V7_mRNA Transcription AR_V7_Protein AR-V7 Protein AR_V7_mRNA->AR_V7_Protein Translation Oncogenic_Transcription Oncogenic Transcription AR_V7_Protein->Oncogenic_Transcription Drives Cell_Proliferation Tumor Growth & Survival Oncogenic_Transcription->Cell_Proliferation Leads to

Caption: Proposed mechanism of this compound action on the AR-V7 signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments that would be conducted to evaluate the effect of this compound on AR-V7. These protocols are based on established methods for studying BET inhibitors in prostate cancer models.

Cell Culture and Reagents
  • Cell Lines: Human prostate cancer cell lines endogenously expressing AR-V7 (e.g., 22Rv1, CWR-R1) and AR-V7 negative lines (e.g., LNCaP, VCaP) would be used. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound: this compound would be dissolved in DMSO to create a stock solution and diluted in culture medium to the desired concentrations for treatment.

Western Blot Analysis for AR-V7 Protein Expression

This experiment would quantify the effect of this compound on AR-V7 protein levels.

  • Procedure:

    • Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment with this compound start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-AR-V7) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis of AR-V7 protein expression.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression

This experiment would determine if this compound affects the transcription of the AR-V7 gene.

  • Procedure:

    • Treat cells with this compound as described for the Western blot analysis.

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in AR-V7 mRNA expression.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay would assess the cytotoxic or cytostatic effects of this compound on prostate cancer cells.

  • Procedure:

    • Seed cells in 96-well plates.

    • Treat cells with a range of this compound concentrations for 72 hours.

    • For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • For CellTiter-Glo assay, add the reagent and measure luminescence.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Expected Outcomes and Therapeutic Implications

Based on the known mechanism of BET inhibitors, it is anticipated that this compound will:

  • Significantly reduce AR-V7 mRNA and protein levels in AR-V7-positive CRPC cell lines in a dose-dependent manner.

  • Inhibit the proliferation of AR-V7-positive CRPC cells with a low micromolar to nanomolar IC50.

  • Demonstrate in vivo efficacy in xenograft models of AR-V7-driven CRPC, leading to tumor growth inhibition.[2]

The successful demonstration of these outcomes would position this compound as a promising therapeutic agent for patients with advanced prostate cancer who have developed resistance to current standard-of-care treatments due to the expression of AR-V7.

Conclusion

This compound, as a potent and selective BET inhibitor, holds significant promise for the treatment of AR-V7-driven castration-resistant prostate cancer. By targeting the fundamental epigenetic mechanisms that regulate AR-V7 expression, this compound offers a novel therapeutic strategy to overcome a major clinical challenge in the management of advanced prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in this patient population.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vitro Cell Culture Protocols for Compound Y06036

Audience: Researchers, scientists, and drug development professionals.

Introduction

The following document provides a comprehensive set of protocols for the in vitro evaluation of novel compounds, using "this compound" as a placeholder. These guidelines are designed for researchers in academic and industrial settings who are engaged in the early-stage assessment of potential therapeutic agents. The protocols cover essential techniques from basic cell culture maintenance to the evaluation of cytotoxic effects and the investigation of cellular signaling pathways.

General Cell Culture Procedures

A fundamental aspect of in vitro research is the proper maintenance of cell cultures to ensure reproducibility and reliability of experimental results.

Protocol 1: Cell Line Maintenance

This protocol outlines the standard procedure for passaging adherent cell lines.

  • Preparation: Warm the required volumes of complete growth medium, phosphate-buffered saline (PBS), and trypsin-EDTA solution to 37°C in a water bath.

  • Cell Washing: Once the cells reach 70-80% confluency, aspirate the old medium from the culture flask. Wash the cell monolayer with sterile PBS to remove any residual medium and serum.[1]

  • Trypsinization: Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 2-5 minutes, or until the cells detach.[1] Detachment can be monitored using an inverted microscope.

  • Neutralization: Add 4-5 volumes of complete growth medium to the flask to inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.

  • Reseeding: Seed a new culture flask with the desired number of cells and add fresh, pre-warmed complete growth medium. A common split ratio is 1:3 to 1:8.[1]

  • Incubation: Place the newly seeded flask in a humidified incubator at 37°C with 5% CO2.[2]

Cytotoxicity and Cell Viability Assays

Determining the effect of a novel compound on cell viability is a critical first step in its characterization. The following protocol describes a common method for assessing cytotoxicity.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed for a 96-well plate format.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator. To minimize the "edge effect," fill the outer wells with sterile PBS or medium without cells.[3]

  • Compound Treatment: Prepare serial dilutions of Compound this compound in complete growth medium. Remove the medium from the wells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.[4]

  • Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Compound this compound

Cell LineCompoundIncubation Time (hours)IC50 (µM)
MCF-7This compound4812.5
A549This compound4825.8
HeLaThis compound488.2

Investigation of Signaling Pathways

Understanding how a compound exerts its effects at the molecular level is crucial for drug development. The following is a general workflow for investigating the impact of a compound on a cellular signaling pathway.

Experimental Workflow: Signaling Pathway Analysis

G A Treat Cells with Compound this compound B Lyse Cells and Prepare Protein Lysates A->B C Quantify Protein Concentration B->C D Western Blot Analysis (e.g., for p-ERK, p-Akt) C->D E Data Analysis and Interpretation D->E

Caption: A typical workflow for analyzing the effects of a compound on protein signaling pathways.

Hypothetical Signaling Pathway: Inhibition by Compound this compound

Let us hypothesize that Compound this compound is an inhibitor of the MEK protein in the MAPK/ERK signaling pathway. The following diagram illustrates this proposed mechanism of action. Dysregulation of signaling pathways like MAPK/ERK is a common contributor to cancer.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors This compound This compound This compound->MEK Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Proposed mechanism of this compound inhibiting the MAPK/ERK signaling pathway.

Data Presentation: Effect of this compound on Protein Phosphorylation

Target ProteinTreatmentFold Change vs. Control (Normalized to Total Protein)
p-ERK (Thr202/Tyr204)This compound (10 µM)0.25
p-Akt (Ser473)This compound (10 µM)0.95

This data suggests that Compound this compound selectively inhibits the phosphorylation of ERK, consistent with the hypothesized mechanism of MEK inhibition, while having minimal effect on the PI3K/Akt pathway. The PI3K/Akt pathway is another critical signaling cascade in cell survival and proliferation.[6]

References

Preparing Y06036 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock and working solutions of Y06036, a potent and selective BET (Bromodomain and Extra-Terminal domain) inhibitor. This compound has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC) by targeting the BRD4 bromodomain.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 1832671-96-1[1]
Molecular Formula C₁₆H₁₅BrN₂O₅S[1]
Molecular Weight 427.27 g/mol [1]
Solubility Soluble in DMSO (85 mg/mL)[2]
Insoluble in Water and Ethanol[2]
Purity >98%[1]
Storage (Solid) Short-term (days to weeks): 0 - 4°C[1]
Long-term (months to years): -20°C[1]
Storage (Stock Solution) Short-term (1 month): -20°C
Long-term (6 months): -80°C

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 427.27 g/mol * 1000 mg/g = 4.27 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out 4.27 mg of this compound powder into the microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly.

  • Mixing:

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Concentrations for Cell-Based Assays

This protocol describes the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (e.g., to 1 mM):

    • Prepare a 1:10 dilution of the 10 mM stock solution in sterile cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium to get a 1 mM intermediate solution.

  • Serial Dilutions:

    • Perform a series of dilutions from the intermediate solution to achieve the desired final working concentrations. For example, to prepare a 1 µM working solution, you can perform a 1:1000 dilution of the 1 mM intermediate solution (e.g., 1 µL of 1 mM solution into 999 µL of medium).

  • Final Treatment:

    • Add the appropriate volume of the final working solution to your cell culture plates. Ensure that the volume of the drug solution added is small enough to keep the final DMSO concentration below 0.5%.

    • Example: If you are adding 10 µL of a 100X working solution to 990 µL of media in a well, the final DMSO concentration from the original stock will be significantly diluted.

Typical Working Concentrations:

Based on studies with similar BET inhibitors like JQ1 in prostate cancer cell lines, typical effective concentrations for this compound in cell viability and proliferation assays are expected to be in the nanomolar to low micromolar range.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 10 nM to 10 µM is advisable.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: BET Inhibition

This compound functions as a BET inhibitor, specifically targeting the bromodomains of proteins like BRD4.[1][2] This action disrupts the interaction of BRD4 with acetylated histones, leading to the downregulation of key oncogenes such as MYC and repression of the Androgen Receptor (AR) signaling axis, which are critical drivers of prostate cancer progression.[1][4][5]

BET_Inhibition_Pathway cluster_nucleus Nucleus This compound This compound BET BET Proteins (e.g., BRD4) This compound->BET Inhibits GeneExpression Oncogene Transcription BET->GeneExpression Promotes AcetylatedHistones Acetylated Histones AcetylatedHistones->BET AR_Signaling AR Signaling Pathway GeneExpression->AR_Signaling MYC MYC Expression GeneExpression->MYC CellGrowth Tumor Cell Growth/Proliferation AR_Signaling->CellGrowth MYC->CellGrowth

This compound inhibits BET proteins, downregulating oncogenic transcription.
Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the logical workflow for preparing this compound stock and working solutions.

Solution_Preparation_Workflow Start Start: this compound Powder Weigh Weigh 4.27 mg of this compound Start->Weigh AddDMSO Add 1 mL of Anhydrous DMSO Weigh->AddDMSO Dissolve Vortex/Warm to Completely Dissolve AddDMSO->Dissolve StockSolution 10 mM Stock Solution Dissolve->StockSolution Aliquot Aliquot into Single-Use Tubes StockSolution->Aliquot Dilute Prepare Serial Dilutions in Cell Culture Medium StockSolution->Dilute Store Store at -20°C or -80°C Aliquot->Store WorkingSolution Working Concentrations (e.g., 10 nM - 10 µM) Dilute->WorkingSolution TreatCells Treat Cells in Culture WorkingSolution->TreatCells

Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Y06036 Treatment of Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Y06036, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, for the treatment of prostate cancer cell lines. The following sections detail the effects of this compound on cell viability, outline key signaling pathways involved, and provide standardized protocols for experimental use.

Introduction to this compound

This compound is a small molecule inhibitor that targets the bromodomains of BET family proteins, particularly BRD4.[1] By binding to these bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of key oncogenes, including c-Myc and the Androgen Receptor (AR), which are critical drivers of prostate cancer progression.[1] this compound has demonstrated low micromolar to nanomolar potency in androgen receptor-positive prostate cancer cell lines, making it a promising candidate for further investigation.[1]

Quantitative Data Summary

The inhibitory effects of this compound on various prostate cancer cell lines have been quantified to determine its potency. The half-maximal inhibitory concentration (IC50) values for this compound in four androgen receptor-positive prostate cancer cell lines are summarized in the table below. These values were typically determined after a 72-hour treatment period.

Cell LineReceptor StatusThis compound IC50 (µM)
LNCaPAndrogen Receptor Positive0.29 - 2.6
VCaPAndrogen Receptor Positive0.29 - 2.6
C4-2BAndrogen Receptor Positive0.29 - 2.6
22Rv1Androgen Receptor Positive0.29 - 2.6

Note: The IC50 values are presented as a range as reported in the initial characterization of this compound.[1] Specific IC50 values may vary depending on experimental conditions.

Signaling Pathway Perturbed by this compound

This compound exerts its anti-cancer effects by disrupting the transcriptional regulation of key oncogenes in prostate cancer. The primary mechanism involves the inhibition of BRD4, which acts as a critical co-activator for both the Androgen Receptor (AR) and c-Myc.

Y06036_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to AR Androgen Receptor (AR) AcetylatedHistones->AR Recruits cMyc c-Myc AcetylatedHistones->cMyc Recruits ARE Androgen Response Element (ARE) AR->ARE Binds to cMyc_target c-Myc Target Genes cMyc->cMyc_target Binds to Proliferation Cell Proliferation & Survival ARE->Proliferation Promotes cMyc_target->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: this compound inhibits BRD4, disrupting AR and c-Myc transcriptional activity.

Experimental Workflow for this compound Treatment

A typical workflow for evaluating the effects of this compound on prostate cancer cell lines involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation CellCulture Prostate Cancer Cell Culture Seeding Cell Seeding CellCulture->Seeding Y06036_Prep This compound Stock Preparation Treatment This compound Treatment (24-72h) Y06036_Prep->Treatment Seeding->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot Western Blot (e.g., c-Myc, PARP) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, % Apoptosis) Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Standard workflow for this compound treatment and analysis in prostate cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound. A 72-hour treatment duration is recommended based on common practices for BET inhibitors.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B, 22Rv1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for this compound stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to start with is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After 72 hours, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound. Treatment durations of 48 to 72 hours are recommended to observe significant apoptotic events.

Materials:

  • Prostate cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at concentrations around the predetermined IC50 value and a vehicle control.

    • Incubate for 48 to 72 hours .

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

Protocol 3: Western Blot Analysis

This protocol is for assessing the effect of this compound on the protein levels of key signaling molecules. A treatment duration of 24 to 72 hours is generally sufficient to observe changes in protein expression.

Materials:

  • Prostate cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-AR, anti-PARP, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at desired concentrations and a vehicle control for 24 to 72 hours .

  • Protein Extraction and Quantification:

    • Wash cells with cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Use a loading control like GAPDH to ensure equal protein loading.

References

Application Notes and Protocols for Assessing the Efficacy of Y06036, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumor growth and survival. The aberrant activity of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The evaluation of novel kinase inhibitors, such as the hypothetical compound Y06036, requires robust and reproducible methods to quantify their effects on cancer cell viability and elucidate their mechanism of action.

This document provides detailed protocols for a panel of key cell viability assays—MTT, CellTiter-Glo®, and Annexin V-FITC—to comprehensively assess the efficacy of this compound. These assays collectively measure metabolic activity, cellular ATP levels, and the induction of apoptosis, offering a multi-faceted view of the compound's impact on cancer cells. Furthermore, we present a hypothesized signaling pathway for this compound's action and a generalized experimental workflow to guide researchers in their investigations.

Hypothesized Mechanism of Action for this compound

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway, often through EGFR overexpression or mutation, is a known driver of cell proliferation, survival, and metastasis in various cancers.[1] this compound is presumed to block the kinase activity of EGFR, thereby inhibiting downstream signaling through the PI3K/Akt and RAS/RAF/MEK/ERK pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized EGFR signaling pathway inhibited by this compound.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[3][4]

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[6] The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[6]

Materials:

  • CellTiter-Glo® Reagent[6]

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired treatment period.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from wells containing medium only. Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC).[8][9] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[8]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells in culture plates with this compound at various concentrations for the desired time.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently trypsinize and then collect by centrifugation. Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation

The quantitative data obtained from the cell viability assays should be summarized in a clear and structured format. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell viability by 50%, is a key parameter.

Cell LineAssayTreatment Duration (hours)This compound IC50 (µM)
Cell Line AMTT48[Insert Value]
Cell Line ACellTiter-Glo®48[Insert Value]
Cell Line BMTT48[Insert Value]
Cell Line BCellTiter-Glo®48[Insert Value]
Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Cell Line AVehicle Control[Insert Value][Insert Value]
Cell Line AThis compound (IC50)[Insert Value][Insert Value]
Cell Line BVehicle Control[Insert Value][Insert Value]
Cell Line BThis compound (IC50)[Insert Value][Insert Value]

Experimental Workflow

Experimental_Workflow start Start: Select Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate viability_assays Perform Viability Assays incubate->viability_assays mtt MTT Assay viability_assays->mtt Metabolic Activity ctg CellTiter-Glo Assay viability_assays->ctg ATP Levels annexin Annexin V/PI Staining viability_assays->annexin Apoptosis data_analysis Data Analysis: Calculate IC50 & % Apoptosis mtt->data_analysis ctg->data_analysis annexin->data_analysis summarize Summarize Data in Tables data_analysis->summarize end End: Efficacy Assessment summarize->end

Caption: General experimental workflow for assessing this compound efficacy.

References

Y06036 Administration in Xenograft Models of Prostate Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y06036 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated therapeutic potential in preclinical models of castration-resistant prostate cancer (CRPC). This document provides detailed application notes and experimental protocols for the administration of this compound in xenograft models of prostate cancer, specifically focusing on the C4-2B cell line. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound and similar BET inhibitors.

Introduction

The Androgen Receptor (AR) signaling pathway is a critical driver of prostate cancer progression. While androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer, most tumors eventually develop resistance, leading to CRPC. BET proteins, particularly BRD4, have emerged as key epigenetic regulators that cooperate with AR to drive the expression of oncogenes such as MYC. This compound selectively binds to the bromodomains of BET proteins, disrupting their interaction with acetylated histones and transcription factors, thereby inhibiting the transcription of AR- and MYC-dependent genes. In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of novel compounds like this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in the context of prostate cancer.

Table 1: In Vitro Activity of this compound

ParameterCell Line(s)ValueReference
Binding Affinity (Kd) BRD4(1)82 nM[1]
IC50 (Cell Viability) Four AR-positive prostate cancer cell lines0.29 - 2.6 µM

Table 2: In Vivo Efficacy of this compound in C4-2B Xenograft Model

CompoundDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
This compound 50 mg/kg/dayIntraperitoneal (i.p.)54.2%

Experimental Protocols

Protocol 1: Establishment of C4-2B Prostate Cancer Xenograft Model

This protocol outlines the procedure for establishing subcutaneous xenografts of the C4-2B human prostate cancer cell line in immunodeficient mice.

Materials:

  • C4-2B human prostate cancer cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old

  • Sterile PBS, syringes, and needles

Procedure:

  • Cell Culture: Culture C4-2B cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Suspension Preparation: Resuspend the C4-2B cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.

    • Monitor the mice for tumor growth.

Protocol 2: Administration of this compound and Efficacy Evaluation

This protocol describes the administration of this compound to mice bearing C4-2B xenografts and the subsequent monitoring of tumor growth.

Materials:

  • This compound compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)

  • Mice with established C4-2B tumors (tumor volume of approximately 100-150 mm³)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Growth Monitoring: Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be approximately 100 µL.

  • Administration:

    • Administer this compound intraperitoneally (i.p.) at a dose of 50 mg/kg daily.

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

Visualizations

Signaling Pathway

BET_Inhibitor_Signaling_Pathway Mechanism of this compound in Prostate Cancer cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) BRD4 BRD4 AR->BRD4 Recruits Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to DNA DNA BRD4->DNA Binds to Enhancers Transcription Transcription BRD4->Transcription MYC_Gene MYC Gene AR_Target_Genes AR Target Genes MYC_Gene->Transcription AR_Target_Genes->Transcription Oncogenic_Proteins Oncogenic Proteins (e.g., MYC) Transcription->Oncogenic_Proteins Tumor_Growth Tumor Growth & Proliferation Oncogenic_Proteins->Tumor_Growth Androgen Androgen Androgen->AR Binds & Activates This compound This compound This compound->BRD4 Inhibits Binding to Acetylated Histones

Caption: this compound inhibits BRD4, disrupting AR-mediated transcription and tumor growth.

Experimental Workflow

Experimental_Workflow This compound In Vivo Efficacy Study Workflow cluster_treatment start Start cell_culture 1. Culture C4-2B Prostate Cancer Cells start->cell_culture xenograft 2. Establish Subcutaneous Xenografts in Mice cell_culture->xenograft tumor_growth 3. Monitor Tumor Growth (to 100-150 mm³) xenograft->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Daily Intraperitoneal (i.p.) Administration randomization->treatment y06036_group This compound (50 mg/kg) vehicle_group Vehicle Control monitoring 6. Monitor Tumor Volume & Body Weight y06036_group->monitoring vehicle_group->monitoring endpoint 7. Endpoint: Euthanize Mice & Excise Tumors monitoring->endpoint analysis 8. Data Analysis: Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

References

Application Notes and Protocols: RNA-Sequencing Analysis of Y06036-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Y06036" is not publicly available at this time. Therefore, these application notes and protocols provide a generalized framework for conducting and analyzing an RNA-sequencing experiment to investigate the transcriptomic effects of a novel compound. Researchers should adapt these protocols based on the specific characteristics of their compound and cell models.

Introduction

RNA-sequencing (RNA-seq) is a powerful technology used to analyze the transcriptome of a cell, providing a comprehensive snapshot of gene expression at a given moment.[1] This technique is invaluable in drug development for elucidating the mechanism of action of a novel compound, identifying on- and off-target effects, and discovering potential biomarkers of drug response or toxicity. By comparing the transcriptomes of cells treated with a compound of interest, such as this compound, to untreated control cells, researchers can identify genes and cellular pathways that are significantly altered.[2][3]

These application notes provide a detailed protocol for the analysis of cells treated with a hypothetical compound, this compound, covering experimental design, sample preparation, RNA sequencing, and bioinformatic analysis.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable and reproducible RNA-seq data. Key considerations include the choice of cell line, drug concentration, treatment duration, and the number of biological replicates. A minimum of three biological replicates is recommended for robust statistical analysis.[4]

Protocol 1: Cell Culture, Treatment, and RNA Extraction
  • Cell Culture:

    • Culture the selected cell line in the appropriate growth medium and conditions until they reach approximately 70-80% confluency.

    • Ensure cells are healthy and free of contamination.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock to the desired final concentrations in fresh culture medium.

    • Include a vehicle control group treated with the same concentration of the solvent as the highest concentration of this compound.

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.

    • Incubate the cells for the predetermined treatment duration.

  • Cell Lysis and RNA Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit).

    • Proceed with RNA extraction according to the manufacturer's protocol. This typically involves steps of phase separation, precipitation, and washing to isolate the RNA.

    • Elute the purified RNA in nuclease-free water.

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.

    • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). The RNA Integrity Number (RIN) should be greater than 8 for high-quality RNA.[4]

Sample IDConcentration (µM)RINA260/A280A260/A230RNA Concentration (ng/µL)
Control_Rep10 (Vehicle)9.82.052.15250
Control_Rep20 (Vehicle)9.72.062.18275
Control_Rep30 (Vehicle)9.92.042.12260
Y06036_Rep119.62.072.16240
Y06036_Rep219.82.052.14265
Y06036_Rep319.72.062.17255

Table 1: Example of RNA Quality Control Data. High-quality RNA is essential for generating reliable RNA-seq data. The RNA Integrity Number (RIN) is a key metric, with values > 8 being desirable.

Protocol 2: RNA-Sequencing Library Preparation and Sequencing
  • mRNA Enrichment or Ribosomal RNA Depletion:

    • For the analysis of protein-coding genes, enrich for messenger RNA (mRNA) using oligo(dT) beads that bind to the poly(A) tail of mRNA.

    • Alternatively, to analyze both coding and non-coding RNA, deplete the abundant ribosomal RNA (rRNA) using specific probes.

  • RNA Fragmentation and cDNA Synthesis:

    • Fragment the enriched or depleted RNA into smaller pieces.

    • Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random primers.[1]

    • Synthesize the second strand of cDNA.

  • End Repair, A-tailing, and Adapter Ligation:

    • Repair the ends of the double-stranded cDNA fragments to make them blunt.

    • Add a single adenosine (A) nucleotide to the 3' ends of the fragments.

    • Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for amplification and sequencing.[1]

  • Library Amplification and Quality Control:

    • Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity for sequencing.

    • Purify the amplified library to remove adapter dimers and other small fragments.

    • Assess the quality and size distribution of the final library using an automated electrophoresis system.

    • Quantify the library accurately using qPCR.

  • Sequencing:

    • Pool the indexed libraries from all samples.

    • Sequence the pooled library on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the goals of the study. For differential gene expression analysis, 20-30 million reads per sample is typically sufficient.

Data Analysis Workflow

The analysis of RNA-seq data involves several computational steps to process the raw sequencing reads and identify differentially expressed genes.[5]

RNA_Seq_Workflow cluster_wet_lab Experimental Protocol cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads (FASTQ) Sequencing->Raw_Reads Data Transfer QC Quality Control (FastQC) Raw_Reads->QC Alignment Alignment to Genome (STAR) QC->Alignment Quantification Read Quantification (featureCounts) Alignment->Quantification DGE Differential Gene Expression (DESeq2) Quantification->DGE Pathway_Analysis Pathway Analysis (GSEA) DGE->Pathway_Analysis

Figure 1: RNA-Sequencing Experimental and Bioinformatic Workflow. This diagram outlines the major steps from cell culture to the final analysis of differentially expressed genes and pathways.

Protocol 3: Bioinformatic Analysis
  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads in FASTQ format. This includes checking for per-base sequence quality, GC content, and adapter contamination.

  • Read Alignment:

    • Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2. The output is typically a BAM file.[6]

  • Read Quantification:

    • Count the number of reads that map to each gene in the reference annotation. Tools like featureCounts or HTSeq-count are commonly used for this purpose. The output is a count matrix, with genes as rows and samples as columns.[5]

  • Differential Gene Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the this compound-treated and control groups.[6] These tools model the raw count data and perform hypothesis testing to determine the significance of expression changes.

    • The analysis will generate a list of genes with their corresponding log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).

Gene IDlog2FoldChangepvaluepadj
GENE_A2.581.2e-503.4e-46
GENE_B-1.754.5e-326.8e-28
GENE_C1.928.1e-259.3e-21
GENE_D-2.102.3e-181.5e-14
GENE_E1.516.7e-153.1e-11

Table 2: Example of Differential Gene Expression Results. This table shows a list of hypothetical genes that are significantly up- or down-regulated upon treatment with this compound.

  • Pathway and Functional Enrichment Analysis:

    • To understand the biological implications of the observed gene expression changes, perform pathway analysis using tools like Gene Set Enrichment Analysis (GSEA) or DAVID.

    • This analysis identifies biological pathways, Gene Ontology (GO) terms, or other functional gene sets that are significantly enriched in the list of differentially expressed genes.

Hypothetical Signaling Pathway Modulation by this compound

Based on the pathway analysis, one can hypothesize the mechanism of action of this compound. For instance, if the analysis reveals an enrichment of genes involved in the MAPK/ERK signaling pathway, it might suggest that this compound modulates this pathway.

Signaling_Pathway This compound This compound RAF RAF This compound->RAF Inhibition Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Figure 2: Hypothetical Inhibition of the MAPK/ERK Pathway by this compound. This diagram illustrates a potential mechanism where this compound inhibits a key kinase in a signaling cascade, leading to a downstream effect on gene expression and cellular processes.

Conclusion

RNA-sequencing is a comprehensive and unbiased method for characterizing the transcriptomic effects of a novel compound like this compound. The protocols and workflows described here provide a robust framework for conducting such studies. The resulting data can provide critical insights into the compound's mechanism of action, identify novel therapeutic targets, and guide further drug development efforts. Careful experimental design and rigorous bioinformatic analysis are paramount to generating high-quality and meaningful results.

References

Application Notes and Protocols for Y06036 in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Note: No publicly available information was found for a compound designated "Y06036." The following application notes and protocols are provided as a representative example for a hypothetical BET (Bromodomain and Extra-Terminal) family inhibitor, hereafter referred to as this compound, based on the well-characterized activities of known BET inhibitors.

Introduction

This compound is a potent and selective small molecule inhibitor of the BET family of bromodomain-containing proteins: BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, a key mechanism in the transcriptional activation of genes.[2] By competitively occupying the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription.[2] Notably, BET inhibitors have been shown to downregulate the transcription of key oncogenes, such as MYC, making them a promising class of therapeutics in oncology.[3][4] These notes provide an overview of this compound's biochemical and cellular activities and detailed protocols for its application in epigenetic research.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of BET bromodomains and exhibits anti-proliferative effects in various cancer cell lines. Its activity is summarized in the tables below, with data representative of typical BET inhibitors.

Table 1: Biochemical Activity of this compound
TargetAssay TypeIC50 (nM)Reference
BRD4 (BD1)AlphaScreen77[5]
BRD4 (BD2)AlphaScreen33[5]
BRD2 (BD1)TR-FRET19[6]
BRD3 (BD1)TR-FRET10[6]
CREBBPAlphaScreen>10,000[5]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayIC50 / GI50 (nM)EffectReference
MV4;11Acute Myeloid LeukemiaCell Viability (MTT)~150Growth Inhibition[7]
MM.1SMultiple MyelomaCell Viability~200G1 Arrest, Senescence[3]
HEC-1AEndometrial CancerCell Viability~250Apoptosis, G1 Arrest[4]
DMS114Small Cell Lung CancerCell Viability (MTT)~100G0/G1 Arrest[8]
K562Chronic Myeloid LeukemiaCell Viability (MTT)>10,000Resistant[7]

Mechanism of Action: Signaling Pathway

This compound exerts its primary anti-cancer effects by inhibiting BRD4, which plays a critical role in the transcriptional regulation of the MYC oncogene. BRD4 is recruited to super-enhancer regions that drive high-level transcription of MYC. By displacing BRD4 from these regions, this compound effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][3][9]

Y06036_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits Binding Super_Enhancer Super-Enhancer Region BRD4->Super_Enhancer Binds to RNA_Pol_II RNA Pol II BRD4->RNA_Pol_II Recruits & Activates Ac_Histone Acetylated Histones Ac_Histone->BRD4 Recruits MYC_Gene MYC Gene Super_Enhancer->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA RNA_Pol_II->MYC_Gene Transcribes MYC_mRNA_cyto MYC mRNA MYC_mRNA->MYC_mRNA_cyto Export Ribosome Ribosome MYC_mRNA_cyto->Ribosome MYC_Protein MYC Protein Ribosome->MYC_Protein Cell_Cycle Cell Cycle Progression MYC_Protein->Cell_Cycle Promotes Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits BRD4_Assay_Workflow Start Start Step1 Prepare this compound Serial Dilution Start->Step1 Step2 Add this compound to 384-well Plate Step1->Step2 Step3 Add His-BRD4 & Biotin-Peptide Mix Step2->Step3 Step4 Incubate 60 min at Room Temp Step3->Step4 Step5 Add Donor & Acceptor Beads Step4->Step5 Step6 Incubate 60-90 min in Dark Step5->Step6 Step7 Read Plate (AlphaScreen) Step6->Step7 Step8 Calculate IC50 Step7->Step8 End End Step8->End

References

Application Notes & Protocols: In Vivo Pharmacokinetic and Pharmacodynamic Analysis of Y06036

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the User: The following document is a template demonstrating the structure and content of a comprehensive application note and protocol for the in vivo analysis of a research compound. The specific compound "Y06036" did not correspond to any publicly available data in the scientific literature. Therefore, the data, protocols, and pathways described herein are illustrative examples based on common practices in preclinical drug development for a hypothetical anti-cancer agent targeting the EGFR signaling pathway. Researchers should substitute the placeholder information with their own experimental data for this compound.

Introduction

This compound is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) pathway, which is a critical signaling cascade implicated in the proliferation and survival of various cancer cells. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a key target for therapeutic intervention. These application notes provide a detailed overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with standardized protocols for its evaluation in preclinical models. The objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies to assess the in vivo profile of this compound accurately.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed in xenograft mouse models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key PK parameters following a single intravenous administration is presented below.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Mice

ParameterUnitValue (Mean ± SD)
Dose (Intravenous)mg/kg10
C₀ (Initial Plasma Concentration)ng/mL2500 ± 350
T½ (Half-life)hours8.5 ± 1.2
AUC₀₋t (Area Under the Curve)h*ng/mL15600 ± 2100
CL (Clearance)L/h/kg0.64 ± 0.09
Vd (Volume of Distribution)L/kg7.8 ± 1.1

Pharmacodynamic Analysis

The pharmacodynamic effects of this compound were evaluated by measuring the inhibition of its target, phosphorylated EGFR (p-EGFR), in tumor tissues from xenograft models. The relationship between this compound exposure and target modulation is crucial for establishing a therapeutic window.

Table 2: In Vivo Target Modulation by this compound in Tumor Xenografts

Time Post-Dose (hours)This compound Tumor Concentration (nM)p-EGFR Inhibition (%)
2150 ± 2595 ± 5
890 ± 1880 ± 10
2435 ± 950 ± 12
4810 ± 415 ± 8

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation and survival. This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and subsequent downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in tumor-bearing mice.

PK_Workflow cluster_0 Animal Preparation cluster_1 Dosing and Sampling cluster_2 Sample Analysis cluster_3 Data Analysis animal_prep Implant tumor cells in mice tumor_growth Allow tumors to reach 100-150 mm³ animal_prep->tumor_growth dosing Administer this compound (10 mg/kg, IV) tumor_growth->dosing sampling Collect blood samples at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling centrifuge Centrifuge blood to isolate plasma sampling->centrifuge extraction Extract this compound from plasma centrifuge->extraction lcms Quantify this compound using LC-MS/MS extraction->lcms pk_analysis Calculate PK parameters (T½, AUC, CL, Vd) lcms->pk_analysis

Caption: Experimental workflow for the in vivo pharmacokinetic study.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) bearing subcutaneous human tumor xenografts (e.g., A431).

  • Dosing: Administer a single intravenous (IV) dose of this compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) via tail vein or saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples by centrifugation at 4°C to separate plasma.

  • Bioanalysis: Extract this compound from plasma using protein precipitation or liquid-liquid extraction. Quantify the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

In Vivo Pharmacodynamic Study Protocol

This protocol describes the assessment of target engagement by measuring p-EGFR levels in tumor tissue following this compound treatment.

PD_Workflow cluster_0 Study Setup cluster_1 Treatment and Tissue Collection cluster_2 Biomarker Analysis cluster_3 Data Interpretation animal_setup Establish tumor xenografts in mice as per PK study pd_dosing Administer single dose of This compound (10 mg/kg, IV) animal_setup->pd_dosing euthanize Euthanize cohorts of mice at specified time points (e.g., 2, 8, 24, 48h) pd_dosing->euthanize collect_tumor Excise and snap-freeze tumor tissue euthanize->collect_tumor homogenize Homogenize tumor tissue collect_tumor->homogenize lysate_prep Prepare protein lysates homogenize->lysate_prep western_blot Analyze p-EGFR and Total EGFR levels via Western Blot or ELISA lysate_prep->western_blot quantify Quantify band intensity (p-EGFR / Total EGFR) western_blot->quantify correlate Correlate target inhibition with PK data quantify->correlate

Caption: Experimental workflow for the in vivo pharmacodynamic study.

Methodology:

  • Animal Model: Use tumor-bearing mice as described in the PK protocol.

  • Treatment Groups: Include a vehicle control group and multiple this compound treatment groups for different time points.

  • Tissue Collection: At designated times post-dose (e.g., 2, 8, 24, 48 hours), euthanize animals and immediately excise tumors. Snap-freeze tissues in liquid nitrogen to preserve protein phosphorylation status.

  • Protein Extraction: Homogenize frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.

  • Biomarker Quantification:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against p-EGFR and total EGFR. Use a loading control (e.g., β-actin) for normalization.

    • ELISA: Use a validated sandwich ELISA kit for the quantitative measurement of p-EGFR and total EGFR in the tumor lysates.

  • Data Analysis: Quantify the level of p-EGFR relative to total EGFR for each sample. Calculate the percentage of target inhibition at each time point compared to the vehicle-treated control group.

Conclusion

The protocols and data presented provide a framework for the in vivo characterization of this compound. The pharmacokinetic data indicate a moderate half-life and distribution, while the pharmacodynamic results demonstrate potent and sustained target inhibition in the tumor. This integrated PK/PD analysis is fundamental for optimizing the dosing regimen and predicting the therapeutic efficacy of this compound in future clinical studies. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to replace the provided example data with their own findings for this compound.

Troubleshooting & Optimization

Troubleshooting Y06036 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Y06036, a potent BET inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a binding affinity (Kd) of 82 nM for the first bromodomain of BRD4 (BRD4(1)).[1] By binding to the bromodomains of BET proteins, particularly BRD4, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes, including c-MYC, and interference with androgen receptor (AR) signaling pathways. This activity inhibits cell growth and colony formation in cancer cells, particularly in castration-resistant prostate cancer (CRPC).

2. What are the recommended solvent and storage conditions for this compound?

This compound is supplied as a solid powder. For experimental use, it is soluble in dimethyl sulfoxide (DMSO). It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound. This compound is insoluble in water and ethanol.

For long-term storage, the solid powder should be stored at -20°C for months to years, kept dry and in the dark. For short-term storage of a few days to weeks, it can be kept at 0-4°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. My this compound solution in DMSO precipitates when I dilute it in aqueous media for my cell-based assay. How can I prevent this?

Precipitation of DMSO-solubilized compounds upon dilution in aqueous buffers is a common issue for hydrophobic molecules like this compound. Here are several strategies to mitigate this:

  • Use Fresh, Anhydrous DMSO: Water absorbed by DMSO can significantly decrease the solubility of hydrophobic compounds.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound/DMSO stock can sometimes improve solubility.

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% or even 1% DMSO. Determine the maximum tolerable DMSO concentration for your specific cell line and adjust your dilution scheme accordingly. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Dilute in Protein-Containing Solution: Diluting the this compound/DMSO stock directly into a solution containing protein, such as fetal bovine serum (FBS) or bovine serum albumin (BSA), can help stabilize the compound and prevent precipitation. You can try making the final dilution in your complete cell culture medium containing FBS.

4. What is a good starting concentration range for this compound in a cell viability assay?

Based on its potent BRD4 binding affinity (Kd = 82 nM), a good starting point for a cell viability assay with prostate cancer cell lines would be a concentration range spanning from low nanomolar to low micromolar. A typical 7-point dose-response curve could start from 1 nM and go up to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). This range should allow you to determine the IC50 value for your cell line of interest.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C16H15BrN2O5S
Molecular Weight 427.27 g/mol
CAS Number 1832671-96-1
BRD4(1) Binding (Kd) 82 nM[1]
Solubility Soluble in DMSO (85 mg/mL or 198.93 mM)
Insoluble in Water
Insoluble in Ethanol
Storage (Solid) -20°C (long-term), 0-4°C (short-term)
Storage (Solution) -20°C or -80°C in DMSO (aliquoted)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequent working solutions for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM): a. Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom. b. To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 427.27), you would add 234.0 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation for Cell-Based Assays: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. c. To minimize precipitation, it is recommended to perform a stepwise dilution. For example, to prepare a 10 µM final concentration in a 96-well plate (100 µL final volume), you can first prepare an intermediate dilution of 100 µM in medium, and then add 10 µL of this intermediate dilution to 90 µL of medium in the well. d. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, C4-2B, PC-3)

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO). b. Incubate the cells for 48-72 hours.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Y06036_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Oncogenes Oncogene Transcription (e.g., c-MYC, AR target genes) BRD4->Oncogenes Activates Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to Transcription_Factors Transcription Factors (e.g., c-MYC, AR) Transcription_Factors->Oncogenes Activates Cell_Cycle Cell Cycle Progression & Proliferation Oncogenes->Cell_Cycle This compound This compound This compound->BRD4 Inhibits Binding caption This compound inhibits BRD4, blocking oncogene transcription. experimental_workflow cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with this compound (48-72h) prep_working->treat_cells seed_cells Seed Prostate Cancer Cells in 96-well Plate seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve & Determine IC50 calc_viability->plot_curve caption Workflow for determining the IC50 of this compound. troubleshooting_logic cluster_solutions Troubleshooting Steps start This compound precipitates upon dilution in aqueous buffer check_dmso Use fresh, anhydrous DMSO? start->check_dmso stepwise_dilution Perform stepwise dilution? check_dmso->stepwise_dilution Yes end_fail Precipitation Persists (Consider alternative formulation) check_dmso->end_fail No prewarm_medium Pre-warm medium to 37°C? stepwise_dilution->prewarm_medium Yes stepwise_dilution->end_fail No increase_dmso Increase final DMSO% (within cell tolerance)? prewarm_medium->increase_dmso Yes prewarm_medium->end_fail No dilute_in_fbs Dilute in FBS-containing medium? increase_dmso->dilute_in_fbs Yes increase_dmso->end_fail No end_success Precipitation Resolved dilute_in_fbs->end_success Yes dilute_in_fbs->end_fail No caption Troubleshooting precipitation issues with this compound.

References

Addressing Y06036 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Y06036, a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor. This compound specifically targets the first bromodomain of BRD4 (BRD4(1)) with a binding affinity (Kd) of 82 nM and has shown antitumor activity, particularly in models of castration-resistant prostate cancer (CRPC).[1][2][3][4][5] This guide will help you address potential off-target effects and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, with high selectivity for BRD4.[2][3][4] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By inhibiting the interaction of BRD4 with acetylated histones, this compound disrupts the transcription of key oncogenes such as MYC and androgen receptor (AR) regulated genes, leading to cell growth inhibition and apoptosis in susceptible cancer cells.[4]

Q2: What are the known on-target effects of this compound in cancer cell lines?

A2: In androgen receptor-positive prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, and VCaP), this compound has been shown to inhibit cell growth with IC50 values ranging from 0.29 to 2.6 μM.[1][3] It also leads to the downregulation of both full-length and variant forms of the androgen receptor.[1][5] In animal models, this compound has demonstrated significant tumor growth inhibition in CRPC xenografts.[1][4][5]

Q3: What are the potential off-target effects of BET inhibitors like this compound?

A3: While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor. For BET inhibitors, potential off-target effects can be broadly categorized as:

  • Cross-reactivity with other bromodomain-containing proteins: Although designed for selectivity, high concentrations of the inhibitor might lead to binding to other non-BET bromodomain proteins.

  • "Off-target" pharmacology: The chemical scaffold of this compound could potentially interact with other unrelated proteins (e.g., kinases, GPCRs), leading to unexpected biological consequences.[6]

  • Toxicity in non-cancerous cells: While this compound has shown weak cytotoxicity in normal lung fibroblasts, effects on other normal cell types should be carefully evaluated.[3]

Q4: How can I confirm that the observed phenotype in my experiment is due to on-target inhibition of BRD4 by this compound?

A4: To confirm on-target activity, it is crucial to perform control experiments. A key experiment is a rescue experiment where you introduce a drug-resistant mutant of BRD4 into your cells. If the phenotype is reversed, it strongly suggests on-target activity. Another approach is to use structurally distinct BET inhibitors to see if they phenocopy the effects of this compound. Additionally, knocking down BRD4 using siRNA or shRNA and observing a similar phenotype can also support on-target action.

Troubleshooting Guide

This guide addresses specific issues that you might encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Solution
High level of cytotoxicity in non-cancerous "control" cell lines. Off-target toxicity.1. Perform a dose-response curve to determine the therapeutic window. 2. Test for apoptosis or necrosis markers to understand the mechanism of cell death. 3. Use a lower, more selective concentration of this compound in combination with another therapeutic agent if appropriate.
Inconsistent results between experimental replicates. 1. Compound instability. 2. Cell line heterogeneity. 3. Inconsistent cell culture conditions.1. Prepare fresh stock solutions of this compound and store them properly as recommended by the supplier. 2. Use low-passage, authenticated cell lines. 3. Standardize cell seeding density, treatment duration, and other culture parameters.
Observed phenotype does not correlate with MYC downregulation. 1. MYC-independent mechanism of action in your cell line. 2. Off-target effects are driving the phenotype. 3. Technical issues with the MYC expression measurement.1. Investigate other known BET-regulated pathways. 2. Perform a BRD4 knockdown experiment to see if it recapitulates the this compound phenotype. 3. Verify your qPCR primers or antibody for MYC detection.
Development of resistance to this compound in long-term cultures. 1. Upregulation of bypass signaling pathways. 2. Mutations in the BRD4 bromodomain. 3. Increased drug efflux.1. Perform RNA-seq or proteomic analysis to identify upregulated pathways. 2. Sequence the BRD4 gene in resistant cells to check for mutations. 3. Investigate the expression of ABC transporters.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
Binding Affinity (Kd) for BRD4(1) 82 nMCell-free assay[1][2][3][4][5]
IC50 LNCaP cells 1.06 μM96 hours[1][5]
IC50 C4-2B cells 2.62 μM96 hours[1][5]
IC50 22Rv1 cells 1.50 μM96 hours[1][5]
IC50 VCaP cells 0.63 μM144 hours[1][5]
Tumor Growth Inhibition (TGI) 70%50 mg/kg, i.p., 5 times/week for 25 days in a C4-2B xenograft model[1][5]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using Western Blot

This protocol describes how to confirm that this compound is engaging its target, BRD4, by observing the downregulation of a known downstream target, c-Myc.

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., 22Rv1) at a suitable density in a 6-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis:

    • Quantify band intensities and normalize the c-Myc signal to the loading control.

    • A dose-dependent decrease in c-Myc protein levels will indicate on-target engagement by this compound.

Visualizations

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery activates Proliferation Cell Proliferation Apoptosis Apoptosis DNA DNA Transcription_Machinery->DNA Oncogenes Oncogenes (e.g., MYC) DNA->Oncogenes transcription Cell_Cycle_Genes Cell Cycle Genes DNA->Cell_Cycle_Genes transcription Oncogenes->Proliferation Oncogenes->Apoptosis inhibition leads to Cell_Cycle_Genes->Proliferation This compound This compound This compound->BRD4 inhibits binding

Caption: Mechanism of action of this compound as a BET inhibitor.

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cluster_off_target Off-Target Validation Cell_Culture Cell Culture (e.g., Prostate Cancer Lines) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Western_Blot Western Blot (Target Engagement, e.g., c-Myc) Treatment->Western_Blot qPCR qPCR (Gene Expression Analysis) Treatment->qPCR Phenocopy Phenotype Comparison Treatment->Phenocopy Xenograft Xenograft Model (e.g., C4-2B in mice) Y06036_Admin This compound Administration Xenograft->Y06036_Admin Tumor_Measurement Tumor Volume Measurement Y06036_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Y06036_Admin->Toxicity_Assessment BRD4_Knockdown BRD4 Knockdown (siRNA/shRNA) BRD4_Knockdown->Phenocopy Rescue_Experiment Rescue with Resistant Mutant Rescue_Experiment->Phenocopy

Caption: Experimental workflow for characterizing this compound.

References

Technical Support Center: Managing Y06036-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals manage the cytotoxic effects of the hypothetical compound Y06036 on normal cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: this compound is a novel investigational compound designed to selectively target and induce apoptosis in cancer cells. Its presumed primary mechanism of action involves the inhibition of a tumor-specific isoform of the DNA-PK (DNA-dependent protein kinase), leading to catastrophic DNA damage and cell death in malignant cells. However, at higher concentrations, it may affect the wild-type DNA-PK present in normal cells, leading to off-target cytotoxicity.

Q2: What are the expected off-target cytotoxic effects of this compound on normal cells?

A2: Off-target effects of this compound on normal, healthy cells can manifest as decreased cell viability, induction of apoptosis, and cell cycle arrest. The extent of cytotoxicity is dose-dependent and varies between cell types. Rapidly dividing normal cells, such as epithelial and hematopoietic progenitor cells, may exhibit higher sensitivity to this compound.

Q3: How can I assess this compound-induced cytotoxicity in my cell lines?

A3: Cytotoxicity can be assessed using various in vitro assays that measure cell viability, membrane integrity, and metabolic activity.[1][2][3] Commonly used methods include:

  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[1]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes.

  • Live/Dead Staining: Uses fluorescent dyes like Calcein-AM and Ethidium Homodimer-1 to distinguish between live and dead cells.

  • Annexin V/PI Staining: Detects apoptosis through flow cytometry.

Q4: What are some general strategies to mitigate the cytotoxicity of this compound in normal cells?

A4: Several strategies can be employed to reduce the off-target effects of cytotoxic agents like this compound:

  • Dose Optimization: Determine the lowest effective concentration of this compound that induces cancer cell death while minimizing toxicity to normal cells.

  • Combination Therapy: Use this compound in combination with other anti-cancer agents to potentially lower the required dose of this compound.

  • Use of Cytoprotective Agents: Co-administration of agents that can protect normal cells from this compound-induced damage. For instance, antioxidants may mitigate oxidative stress if that is a component of this compound's off-target effects.

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to antibodies that target tumor-specific antigens can enhance its delivery to cancer cells and reduce exposure to normal tissues.[4]

Q5: Are there known signaling pathways affected by this compound that could be targeted for cytoprotection?

A5: While the precise signaling pathways of this compound are under investigation, it is hypothesized to activate the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins. In normal cells, this can be counteracted by upregulating pro-survival signals. For example, activation of the PI3K/Akt signaling pathway is known to promote cell survival and could potentially be a target for cytoprotective strategies.[5][6]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in normal control cell lines.

  • Possible Cause: The concentration of this compound used is too high for the specific normal cell line.

    • Solution: Perform a dose-response curve to determine the IC50 value of this compound for your normal cell line and select a concentration with minimal toxicity for future experiments.

  • Possible Cause: The normal cell line is particularly sensitive to DNA-damaging agents.

    • Solution: Consider using a more resistant normal cell line as a control, or explore the use of a cytoprotective agent in your experimental setup.

  • Possible Cause: Extended incubation time with this compound.

    • Solution: Optimize the incubation time to a shorter duration that is sufficient to induce cytotoxicity in cancer cells but has a lesser effect on normal cells.

Issue 2: Inconsistent IC50 values for this compound across experiments.

  • Possible Cause: Variability in cell seeding density.

    • Solution: Ensure consistent cell seeding density across all experiments, as this can significantly impact the apparent cytotoxicity of a compound.

  • Possible Cause: Degradation of the this compound compound.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.

  • Possible Cause: Inconsistent incubation times or assay conditions.

    • Solution: Standardize all experimental parameters, including incubation times, temperature, and CO2 levels.

Issue 3: Difficulty in establishing a therapeutic window between cancer and normal cells.

  • Possible Cause: The cancer cell line and normal cell line have similar sensitivities to this compound.

    • Solution: Explore combination therapies to enhance the selectivity for cancer cells. For example, combining this compound with a drug that targets a pathway specifically dysregulated in the cancer cells.

  • Possible Cause: The in vitro model does not accurately reflect in vivo conditions.

    • Solution: Consider using 3D cell culture models (spheroids or organoids) which can better mimic the tumor microenvironment and may reveal a wider therapeutic window.

Issue 4: this compound appears to be cytostatic rather than cytotoxic in my assay.

  • Possible Cause: The chosen assay only measures metabolic activity (e.g., MTT) and does not distinguish between cell death and inhibition of proliferation.[7]

    • Solution: Use a complementary assay that directly measures cell death, such as an LDH release assay or a live/dead cell staining assay, to confirm the cytotoxic effects of this compound.[7]

  • Possible Cause: The concentration of this compound is inducing cell cycle arrest but not apoptosis.

    • Solution: Perform cell cycle analysis using flow cytometry to investigate the effects of this compound on cell cycle progression.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer and Normal Cell Lines

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer3.5
HEK293Normal Kidney25.8
MRC-5Normal Lung Fibroblast32.1
PBMCsNormal Blood Cells> 50

Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on the Viability of Normal Cells Treated with this compound

Treatment GroupCell Viability (%)
Control (HEK293)100
This compound (25 µM)52
CPA-1 (10 µM)98
This compound (25 µM) + CPA-1 (10 µM)85

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[1]

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Live/Dead Cell Staining Assay

This protocol utilizes Calcein-AM to stain live cells green and Ethidium Homodimer-1 (EthD-1) to stain dead cells red.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 24-well plate or chamber slide) and treat with this compound as described in the MTT protocol.

  • Prepare a working solution of the staining dyes in PBS according to the kit manufacturer's instructions.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.

  • Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (EthD-1) fluorescence.

  • Live cells will fluoresce green, while dead cells will fluoresce red. Capture images for analysis.

Visualizations

Y06036_Apoptosis_Pathway This compound This compound DNA_PK Tumor-Specific DNA-PK Isoform This compound->DNA_PK Inhibits DNA_Damage DNA Double-Strand Breaks ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer and Normal Cells Treatment_Groups Treat Cells: - Vehicle Control - this compound - CPA-1 - this compound + CPA-1 Cell_Seeding->Treatment_Groups Y06036_Prep Prepare this compound Dilutions Y06036_Prep->Treatment_Groups CPA_Prep Prepare Cytoprotective Agent (CPA-1) Treatment_groups Treatment_groups CPA_Prep->Treatment_groups MTT_Assay Perform MTT Assay Treatment_Groups->MTT_Assay Live_Dead Perform Live/Dead Staining Treatment_Groups->Live_Dead Data_Analysis Calculate IC50 and % Viability MTT_Assay->Data_Analysis Live_Dead->Data_Analysis Conclusion Determine Therapeutic Window and CPA Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing this compound cytotoxicity and cytoprotection.

Troubleshooting_Guide Start Start Troubleshooting High_Cytotoxicity High Cytotoxicity in Normal Cells? Start->High_Cytotoxicity Inconsistent_IC50 Inconsistent IC50 Values? High_Cytotoxicity->Inconsistent_IC50 No Dose_Response Optimize Dose and Incubation Time High_Cytotoxicity->Dose_Response Yes No_Therapeutic_Window No Therapeutic Window? Inconsistent_IC50->No_Therapeutic_Window No Standardize_Protocol Standardize Cell Seeding, Reagent Prep, and Conditions Inconsistent_IC50->Standardize_Protocol Yes Cytostatic_Effect Cytostatic, not Cytotoxic? No_Therapeutic_Window->Cytostatic_Effect No Combination_Therapy Explore Combination Therapies or 3D Models No_Therapeutic_Window->Combination_Therapy Yes Use_Cytotoxicity_Assay Use a Direct Measure of Cell Death (e.g., LDH) Cytostatic_Effect->Use_Cytotoxicity_Assay Yes End Problem Resolved Cytostatic_Effect->End No Dose_Response->End Standardize_Protocol->End Combination_Therapy->End Use_Cytotoxicity_Assay->End

Caption: Logical flow for troubleshooting this compound cytotoxicity experiments.

References

Y06036 stability in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of Y06036, a potent and selective BET inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound solid powder should be stored at -20°C in a dry and dark environment.[1] Under these conditions, the compound is expected to be stable for over two years. For short-term storage (days to weeks), it can be kept at 0-4°C.[1]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a stock solution of 85 mg/mL (198.93 mM) can be prepared.[2] It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[2] The compound is insoluble in water and ethanol.[2]

Q3: How should I store the this compound stock solution?

Once prepared, the stock solution should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: Is this compound stable during shipping?

Yes, this compound is shipped as a solid powder at ambient temperature and is considered stable for a few weeks during ordinary shipping and time spent in customs.[1]

Troubleshooting Guide

Q1: My this compound powder won't fully dissolve in DMSO. What should I do?

  • Check DMSO quality: Ensure you are using fresh, anhydrous DMSO. Moisture can significantly decrease the solubility of this compound.[2]

  • Gentle warming: You can try gently warming the solution (e.g., in a 37°C water bath) and vortexing to aid dissolution.

  • Sonication: Brief sonication can also help to break up any clumps and facilitate dissolution.

  • Lower concentration: If the issue persists, consider preparing a slightly lower concentration stock solution.

Q2: I'm observing precipitation of this compound in my cell culture medium. How can I prevent this?

  • Final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid both solubility issues and solvent-induced cytotoxicity.

  • Serial dilutions: When preparing your working concentrations, perform serial dilutions of the DMSO stock solution in your cell culture medium. Add the diluted compound to the cells dropwise while gently swirling the plate to ensure rapid and even mixing.

  • Pre-warm medium: Use pre-warmed cell culture medium for dilutions to minimize temperature shock that could cause precipitation.

Q3: My experimental results with this compound are inconsistent. What could be the cause?

  • Stock solution stability: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation of the compound. Use freshly thawed aliquots for each experiment.

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • Assay conditions: Ensure consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.

Q4: I'm seeing significant cytotoxicity in my control cells treated with the vehicle (DMSO). How can I address this?

  • Lower DMSO concentration: As mentioned, keep the final DMSO concentration in your culture medium as low as possible (ideally ≤ 0.1%).

  • Vehicle control: Always include a vehicle control group in your experiments that is treated with the same final concentration of DMSO as your experimental groups. This will help you to distinguish between compound-specific effects and solvent-induced toxicity.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage Condition (Short-term)Storage Condition (Long-term)Expected Stability
Solid Powder0 - 4°C (days to weeks)[1]-20°C (months to years)[1]> 2 years[1]
DMSO Solution4°C (for a few days)-20°C or -80°C (up to 1 year)Up to 1 year

Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineDescriptionIC50 (µM)Incubation Time
LNCaPAndrogen-sensitive human prostate adenocarcinoma1.0696 hours[3]
C4-2BCastration-resistant LNCaP subline2.6296 hours[3]
22Rv1Human prostate carcinoma, expresses AR and AR-V71.5096 hours[3]
VCaPAndrogen-sensitive, expresses high levels of AR0.63144 hours[3]

Experimental Protocols

1. Cell Viability Assay (Example using a tetrazolium-based assay like MTT)

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, C4-2B, 22Rv1, or VCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.001 to 100 µM).[3] Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for the desired period (e.g., 96 or 144 hours).[3]

  • Assay: Add the tetrazolium salt solution (e.g., MTT) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Western Blot Analysis for AR and c-MYC Expression

  • Cell Treatment and Lysis: Plate cells (e.g., 22Rv1) in 6-well plates. Treat the cells with various concentrations of this compound (e.g., 1, 2, 4, 8, and 16 µM) for 48 hours.[3] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR, c-MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Y06036_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BRD4 BRD4 This compound->BRD4 inhibits binding PTEFb P-TEFb BRD4->PTEFb recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 recruits RNAPolII RNA Polymerase II PTEFb->RNAPolII phosphorylates & activates Oncogenes Oncogenes (e.g., MYC, AR) RNAPolII->Oncogenes promotes transcription CellCycle Cell Cycle Progression Oncogenes->CellCycle Proliferation Cell Proliferation Oncogenes->Proliferation CellCycle->Proliferation Experimental_Workflow_this compound start Start seed_cells Seed Prostate Cancer Cells (e.g., LNCaP, 22Rv1) start->seed_cells prepare_compound Prepare Serial Dilutions of this compound in Media seed_cells->prepare_compound treat_cells Treat Cells with this compound and Vehicle Control prepare_compound->treat_cells incubate Incubate for 48-144 hours treat_cells->incubate endpoint Endpoint Analysis incubate->endpoint viability_assay Cell Viability Assay (e.g., MTT) endpoint->viability_assay western_blot Western Blot for AR and c-MYC endpoint->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

How to minimize variability in Y06036 dose-response assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Y06036 dose-response assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for the first bromodomain of BRD4 (BRD4(1)) with a dissociation constant (Kd) of 82 nM.[1] In the context of castration-resistant prostate cancer (CRPC), this compound functions by inhibiting BRD4, which is a key regulator of gene transcription. This inhibition leads to the downregulation of critical oncogenes such as c-Myc and disrupts signaling pathways involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[2][3][4]

Q2: What are the most common sources of variability in this compound dose-response assays?

Variability in cell-based assays can arise from multiple factors. For this compound dose-response assays, key sources of variability include:

  • Cell Health and Culture Conditions: Inconsistent cell passage numbers, confluency, and overall health can significantly impact results.[5]

  • Compound Handling: Improper storage and handling of this compound, including repeated freeze-thaw cycles of stock solutions, can affect its potency.

  • Solvent Effects: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells and influence the dose-response curve.[5] It is crucial to maintain a consistent and low final DMSO concentration across all wells.

  • Assay Protocol Execution: Inconsistencies in cell seeding density, incubation times, and reagent addition can introduce significant variability.

  • Plate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth.

Q3: I am not observing a clear dose-response curve. What are the potential causes?

Several factors can lead to a flat or inconsistent dose-response curve:

  • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to capture the dynamic range of the response.

  • Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.

  • Cell Line Resistance: The chosen cell line may be insensitive to BET inhibitors.

  • Assay Interference: Components of the cell culture medium or the assay reagents may interfere with this compound activity or the detection method.

  • Low Signal-to-Noise Ratio: The assay may not be sensitive enough to detect subtle changes in cell viability at different this compound concentrations.

Q4: My IC50 values for this compound vary significantly between experiments. How can I improve reproducibility?

To improve the reproducibility of your IC50 values:

  • Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density and confluency at the time of treatment.

  • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid using old or repeatedly frozen-thawed stock solutions.

  • Control for Solvent Effects: Use a consistent, low percentage of DMSO in all wells, including vehicle controls.

  • Automate Liquid Handling: If possible, use automated liquid handlers to minimize pipetting errors.[6]

  • Increase Replicates: Use a sufficient number of technical and biological replicates to increase statistical power.

  • Monitor Incubation Time: The duration of exposure to this compound can influence the IC50 value.[7] Optimize and standardize the incubation time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, Pipetting errors during compound addition, Edge effects.Ensure a homogeneous cell suspension before seeding. Use a multichannel pipette or automated liquid handler for consistency. Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No cell death observed even at high this compound concentrations Cell line is resistant to BET inhibitors, Compound is inactive or degraded.Verify the expression of BRD4 in your cell line. Test a different, sensitive cell line as a positive control. Use a fresh stock of this compound and verify its purity and concentration.
Unexpected cell death in vehicle control wells High DMSO concentration, Poor cell health.Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Confirm that cells are healthy and growing optimally before starting the experiment.
Precipitation of this compound in culture medium Low solubility of the compound in aqueous solutions.Prepare the final dilutions in pre-warmed culture medium and mix thoroughly. Visually inspect the wells for any precipitate before and during the incubation period. If precipitation persists, consider using a different formulation or a lower top concentration.
Inconsistent results with different assay readouts (e.g., MTT vs. CellTiter-Glo) Different assays measure different aspects of cell viability (metabolic activity vs. ATP levels).Understand the principle of your chosen viability assay. Some compounds can interfere with specific assay chemistries. For example, compounds that affect cellular metabolism might give misleading results with MTT assays.[5] Consider using an orthogonal assay to confirm your findings.

Quantitative Data

Table 1: this compound Properties

PropertyValueReference
Target Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4(1)[1]
Binding Affinity (Kd for BRD4(1)) 82 nM[1]
Solubility in DMSO 85 mg/mL (198.93 mM)

Table 2: IC50 Values of the BET Inhibitor JQ1 in Prostate Cancer Cell Lines (as a reference for this compound)

Cell LineIC50 (72h treatment)Reference
DU145 Not specified, but proliferation inhibited[2][4]
LNCaP Not specified, but proliferation inhibited[2][4]
PC3 Potent growth repression[8]

Note: Specific IC50 values for this compound in these cell lines were not available in the searched literature. The data for JQ1, another potent BET inhibitor, is provided as a general reference. Researchers should determine the IC50 of this compound empirically for their specific cell line and experimental conditions.

Experimental Protocols

Detailed Methodology for a this compound Dose-Response Assay using a Cell Viability Readout (e.g., CellTiter-Glo®)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Prostate cancer cell line of interest (e.g., LNCaP, DU145, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile, tissue culture-treated 96-well plates (clear bottom, white or black walls recommended for luminescence assays)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well). This should be optimized beforehand to ensure cells are still in logarithmic growth at the end of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To minimize edge effects, avoid using the outermost wells or fill them with 100 µL of sterile PBS or medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of 2X concentrated dilutions of this compound in complete culture medium. For example, for a final concentration range of 1 nM to 10 µM, prepare 2X solutions from 2 nM to 20 µM.

    • Prepare a 2X vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X this compound dilutions or the 2X vehicle control to the appropriate wells containing 100 µL of medium with cells. This will result in a final volume of 200 µL and the desired 1X final concentrations.

    • Each concentration and the vehicle control should be tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

Visualizations

Y06036_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits Chromatin Chromatin BRD4->Chromatin Binds to PolII RNA Polymerase II BRD4->PolII Recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Binds to Oncogenes Oncogenes (e.g., c-MYC) PolII->Oncogenes Transcription EMT_Genes EMT Genes (e.g., SNAI1, SNAI2) PolII->EMT_Genes Transcription TranscriptionFactors Transcription Factors (e.g., c-Myc, FOXO1) CellCycle Cell Cycle Progression Oncogenes->CellCycle Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits Metastasis Metastasis EMT_Genes->Metastasis Proliferation Cell Proliferation CellCycle->Proliferation

Caption: this compound Signaling Pathway in Prostate Cancer.

DoseResponse_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h PrepareDrug Prepare this compound Serial Dilutions Incubate24h->PrepareDrug TreatCells Treat Cells with this compound Incubate24h->TreatCells PrepareDrug->TreatCells Incubate72h Incubate 72h TreatCells->Incubate72h AddReagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate72h->AddReagent MeasureSignal Measure Luminescence AddReagent->MeasureSignal AnalyzeData Analyze Data & Calculate IC50 MeasureSignal->AnalyzeData End End AnalyzeData->End

Caption: Experimental Workflow for a this compound Dose-Response Assay.

Troubleshooting_Logic Problem High Variability in Assay? CheckSeeding Consistent Cell Seeding? Problem->CheckSeeding Yes GoodData Low Variability (Proceed with Analysis) Problem->GoodData No CheckPipetting Accurate Pipetting? CheckSeeding->CheckPipetting Yes SolutionSeeding Optimize Seeding Protocol CheckSeeding->SolutionSeeding No CheckEdgeEffects Edge Effects Controlled? CheckPipetting->CheckEdgeEffects Yes SolutionPipetting Use Automated Liquid Handler or Calibrated Pipettes CheckPipetting->SolutionPipetting No SolutionEdgeEffects Avoid Outer Wells CheckEdgeEffects->SolutionEdgeEffects No CheckEdgeEffects->GoodData Yes

Caption: Troubleshooting Logic for High Assay Variability.

References

Technical Support Center: Optimizing ChIP-seq Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chromatin Immunoprecipitation sequencing (ChIP-seq) protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during ChIP-seq experiments, offering potential causes and solutions.

Issue 1: High Background Signal

A high background signal can obscure true binding events and lead to false-positive results.

Potential CauseRecommended Solution
Insufficient washing Increase the number and/or duration of wash steps. Consider using buffers with slightly higher salt concentrations or detergents to reduce non-specific binding.[1]
Antibody cross-reactivity Validate antibody specificity using techniques like Western blotting.[2][3] Use a ChIP-validated antibody from a reputable supplier.
Too much antibody Titrate the antibody to determine the optimal concentration that maximizes signal-to-noise ratio. Excessive antibody can lead to non-specific binding.[1]
Ineffective blocking Pre-clear the chromatin with protein A/G beads before immunoprecipitation to remove proteins that bind non-specifically to the beads.[1][4] Use a blocking agent like BSA or salmon sperm DNA.
Genomic blacklist regions Filter out known artifact-prone regions of the genome (e.g., satellite repeats, telomeres) during data analysis.[5]

Issue 2: Low ChIP Signal (Low Yield)

A weak signal can result in an insufficient amount of DNA for sequencing and difficulty in distinguishing true peaks from background.

Potential CauseRecommended Solution
Insufficient starting material Increase the number of cells or amount of tissue used. A common recommendation is to use at least 25 µg of chromatin per immunoprecipitation.[1]
Inefficient cell lysis or nuclear isolation Optimize lysis conditions to ensure complete release of nuclear contents without damaging proteins. Perform lysis at 4°C to minimize protein degradation.[4]
Over-crosslinking Excessive formaldehyde cross-linking can mask antibody epitopes.[1][6] Reduce the fixation time or formaldehyde concentration.
Suboptimal chromatin shearing Optimize sonication or enzymatic digestion to achieve DNA fragments primarily in the 200-1000 bp range.[1][7] Oversonication can lead to very small fragments that are lost during purification.
Poor antibody quality or insufficient amount Use a high-quality, ChIP-grade antibody. Increase the amount of antibody used in the immunoprecipitation.[1]
Inefficient immunoprecipitation Ensure proper binding of the antibody to the protein A/G beads. Incubate the antibody with the chromatin overnight at 4°C with gentle rotation.[8]

Issue 3: Poor Peak Resolution

Poor peak resolution can make it difficult to pinpoint the exact binding sites of the target protein.

Potential CauseRecommended Solution
Inappropriate DNA fragment size Optimize chromatin shearing to consistently produce fragments in the 200-500 bp range for transcription factors. Broader marks like some histone modifications may tolerate larger fragments.[1]
Low sequencing depth Increase the number of sequencing reads to improve coverage and resolution of binding sites.
Inappropriate peak calling algorithm Use a peak caller that is suitable for the expected binding pattern (e.g., narrow peaks for transcription factors, broad domains for certain histone marks).[5] MACS2 is a commonly used tool for peak calling.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical controls for a ChIP-seq experiment?

A1: The two most important controls are:

  • Input DNA control: This is a sample of sonicated chromatin that has not been subjected to immunoprecipitation. It is used to account for biases in chromatin shearing and sequencing, and to normalize the ChIP signal.[9]

  • Negative control (IgG): This involves performing a mock immunoprecipitation with a non-specific IgG antibody of the same isotype as the primary antibody. This control helps to determine the level of non-specific binding of antibodies and beads to the chromatin.[4][9]

Q2: How do I choose the right antibody for my ChIP-seq experiment?

A2: The success of a ChIP-seq experiment is highly dependent on the quality of the antibody.[2] Look for antibodies that have been specifically validated for ChIP-seq by the manufacturer or in peer-reviewed publications. It is also good practice to further validate the antibody's specificity in-house using methods like Western blotting.[2]

Q3: What is the optimal DNA fragment size for ChIP-seq?

A3: The ideal DNA fragment size depends on the target protein. For transcription factors and other proteins with well-defined binding sites, a size range of 200-500 base pairs is generally recommended.[1] For histone modifications that cover broader genomic regions, larger fragments (up to 1000 bp) may be acceptable.[7] It is crucial to optimize your shearing conditions (sonication or enzymatic digestion) to consistently achieve the desired fragment size.

Q4: How many biological replicates do I need?

A4: At a minimum, two biological replicates are recommended for descriptive studies. However, for statistical analysis of differential binding between conditions, three or more biological replicates are essential to ensure the robustness and reproducibility of the results.[9]

Q5: What are some common pitfalls in ChIP-seq data analysis?

A5: Common mistakes include:

  • Ignoring quality control of sequencing reads. [7][10]

  • Not removing PCR duplicates. [3]

  • Using an inappropriate peak calling algorithm for the target protein. [5]

  • Failing to filter out blacklist regions. [5]

  • Over-interpreting results from pathway or motif analyses without proper statistical validation. [5]

Experimental Protocols

This section provides a generalized, detailed methodology for a standard cross-linking ChIP-seq (X-ChIP-seq) experiment.

Detailed X-ChIP-seq Protocol

  • Cell Cross-linking:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in fresh culture medium and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Nuclear Isolation:

    • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

    • Incubate on ice to allow cells to swell.

    • Disrupt the cell membrane using a dounce homogenizer or by passing the lysate through a fine-gauge needle.

    • Centrifuge to pellet the nuclei and discard the supernatant.[8]

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a shearing buffer.

    • Fragment the chromatin to the desired size range (e.g., 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).

    • Optimize shearing conditions by running a small aliquot of the sheared chromatin on an agarose gel to check the fragment size distribution.[11]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads to reduce non-specific binding.

    • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

    • Add the ChIP-grade primary antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

    • Add pre-blocked protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-protein-DNA complexes.[8]

  • Washing:

    • Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Perform a final wash with a TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads using an elution buffer.

    • Reverse the formaldehyde cross-links by incubating the eluate and the input control at 65°C overnight.

  • DNA Purification:

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein contaminants.

    • Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare DNA libraries from the purified ChIP and input DNA samples according to the instructions of the sequencing platform manufacturer.

    • Perform high-throughput sequencing.

Visualizations

ChIP-seq Experimental Workflow

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Data Analysis start Cell Culture / Tissue crosslinking Cross-linking (Formaldehyde) start->crosslinking lysis Cell Lysis & Nuclear Isolation crosslinking->lysis shearing Chromatin Shearing (Sonication/Enzymatic) lysis->shearing ip Immunoprecipitation (Antibody) shearing->ip wash Washing ip->wash elution Elution & Reverse Cross-linking wash->elution purification DNA Purification elution->purification library_prep Library Preparation purification->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Read Alignment (e.g., Bowtie2) qc->alignment peak_calling Peak Calling (e.g., MACS2) alignment->peak_calling annotation Peak Annotation peak_calling->annotation downstream Downstream Analysis (Motif finding, Pathway analysis) annotation->downstream Low_Signal_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low ChIP Signal Detected cause1 Insufficient Starting Material start->cause1 cause2 Inefficient Cross-linking start->cause2 cause3 Suboptimal Shearing start->cause3 cause4 Poor Antibody Performance start->cause4 cause5 Inefficient IP start->cause5 sol1 Increase Cell/Tissue Amount cause1->sol1 sol2 Optimize Fixation Time/Concentration cause2->sol2 sol3 Optimize Sonication/Enzyme Digestion cause3->sol3 sol4 Use Validated Antibody / Titrate cause4->sol4 sol5 Optimize Incubation Times/Bead Quality cause5->sol5

References

Y06036 Technical Support Center: Preventing and Troubleshooting Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Y06036 in cell culture, with a specific focus on preventing and resolving precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

This compound is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins.[1][2] It is primarily used in cancer research to study the role of BET proteins in gene regulation and to evaluate its therapeutic potential in various cancer cell lines.

Q2: What is the solubility of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol.[1] This is a critical factor to consider when preparing stock solutions and adding the compound to aqueous cell culture media.

Q3: What are the common causes of precipitation in cell culture media?

Precipitation in cell culture media can be caused by a variety of factors, including:

  • Temperature fluctuations: Repeated freeze-thaw cycles or storing media at incorrect temperatures can cause components to fall out of solution.[3][4]

  • Changes in concentration: Evaporation of water from the media can lead to increased concentrations of solutes, exceeding their solubility limits.[3]

  • pH shifts: Changes in the pH of the media can alter the solubility of various components.

  • High concentrations of salts and metals: Media rich in certain ions can lead to the formation of insoluble precipitates.

  • Improper preparation of supplements: The order of addition and the solvents used for supplements can be critical.[3]

  • Interaction with serum proteins: Some compounds can bind to proteins in fetal bovine serum (FBS) or other sera, leading to aggregation and precipitation.

Q4: Can this compound precipitate in cell culture media?

While specific reports on this compound precipitation are not widely documented, its low aqueous solubility suggests a potential for precipitation if not handled correctly. Exceeding the solubility limit of this compound in the final culture medium is a primary cause for precipitation.

Troubleshooting Guide: this compound Precipitation

If you observe precipitation after adding this compound to your cell culture medium, follow these troubleshooting steps:

Observation Potential Cause Recommended Action
Immediate cloudiness or precipitate upon adding this compound stock to media - Final concentration of this compound is too high.- Inadequate mixing.- High final DMSO concentration affecting media stability.- Lower the final concentration of this compound.- Add the stock solution dropwise while gently swirling the media.- Ensure the final DMSO concentration is below 0.5%.
Precipitate forms over time during incubation - this compound is unstable in the media over time.- Interaction with media components or secreted cellular products.- Perform a time-course experiment to assess stability.- Consider a media change to replenish the compound during long-term experiments.- Test different types of cell culture media.
Crystals are visible under the microscope - The compound has crystallized out of solution.- Confirm the identity of the crystals if possible (though challenging).- Review and optimize the stock solution preparation and dilution steps.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. The volume of DMSO can be calculated using the following formula: Volume (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000 (Note: The molecular weight of this compound is approximately 427.27 g/mol )[1]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in the dark.

Protocol 2: Dilution of this compound in Cell Culture Media

This protocol outlines the steps for diluting the this compound stock solution into cell culture media to the desired final concentration while minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (containing serum and other supplements)

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your culture volume. For example, to make a 10 µM working solution in 10 mL of media: V1 (stock volume) = (C2 (final concentration) * V2 (final volume)) / C1 (stock concentration) V1 = (10 µM * 10,000 µL) / 10,000 µM = 10 µL

  • Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

  • Gently warm the complete cell culture medium to 37°C.

  • While gently swirling the pre-warmed medium, add the calculated volume of this compound stock solution dropwise. Do not add the stock solution directly to the cells or in a concentrated volume at the bottom of the culture vessel.

  • Immediately after adding the this compound, mix the medium gently but thoroughly by swirling or pipetting up and down a few times.

  • Add the this compound-containing medium to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw prewarm Pre-warm Media thaw->prewarm add_stock Add Stock to Media (Dropwise with Swirling) prewarm->add_stock mix Mix Gently add_stock->mix add_to_cells Add to Cells mix->add_to_cells

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Observe Precipitation in Cell Culture q1 Is final concentration too high? start->q1 q2 Is it a long-term experiment? start->q2 a1_yes Reduce Concentration q1->a1_yes Yes a1_no Check Mixing Technique q1->a1_no No a2_yes Consider Media Change q2->a2_yes Yes a2_no Investigate Media Stability q2->a2_no No

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Investigating Potential Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected experimental outcomes that may be attributed to off-target kinase inhibition by a compound under investigation. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help identify and characterize potential off-target effects.

Troubleshooting Guide: Unexpected Phenotypes or Toxicity

When your experimental results deviate from the expected on-target effects of a kinase inhibitor, it is crucial to consider the possibility of off-target activity. This guide provides a systematic approach to troubleshooting these situations.

Question: My cells are showing a phenotype (e.g., decreased viability, morphological changes, altered signaling) that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?

Answer:

  • Confirm On-Target Engagement: First, verify that the inhibitor is engaging its intended target in your experimental system at the concentrations used. This can be done using techniques like Western blotting to check for the phosphorylation status of a known direct substrate of the target kinase. A lack of change in the substrate's phosphorylation may indicate a problem with the inhibitor's potency or cell permeability, rather than an off-target effect.

  • Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the IC50 (or Ki) for the primary target. If the phenotype occurs at a significantly different concentration, it may suggest the involvement of an off-target.

  • Use a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated inhibitor that also targets the same primary kinase. If this second inhibitor does not produce the same unexpected phenotype, it strengthens the hypothesis that the original inhibitor's effect is off-target.

  • Rescue Experiment: If possible, perform a "rescue" experiment. For example, if the primary target is kinase 'A', and you can express a drug-resistant mutant of kinase 'A' in your cells, this mutant should reverse the on-target effects. If the unexpected phenotype persists in the presence of the drug-resistant mutant, it is likely an off-target effect.

  • Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling. This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of off-target kinase inhibitor effects?

A1: Most kinase inhibitors target the ATP-binding pocket, which is highly conserved across the kinome.[1] This structural similarity is a primary reason for off-target binding and inhibition.[1] Off-target effects can also arise from interactions with non-kinase proteins that have ATP-binding sites.[2] Furthermore, some off-target effects are not due to direct inhibition but are a consequence of the inhibitor disrupting protein-protein interactions or affecting signaling pathways indirectly.[3][4]

Q2: How can I interpret the results of a kinase profiling screen?

A2: Kinase profiling data, often presented as a percentage of inhibition at a fixed concentration or as IC50 values, needs careful interpretation.

  • Selectivity Score: A selectivity score (S-score) is often calculated to quantify the inhibitor's selectivity. A lower S-score generally indicates higher selectivity.

  • Potency: Compare the IC50 values for off-targets to the IC50 for the primary target. Off-targets with IC50 values within a 10 to 100-fold range of the primary target are generally considered significant and warrant further investigation, especially if the cellular concentration of the inhibitor reaches those levels.

  • Cellular Context: Remember that in vitro kinase activity does not always perfectly correlate with the effects in a cellular context.[1][5] Factors like inhibitor permeability, intracellular ATP concentration, and the presence of scaffolding proteins can all influence an inhibitor's activity in cells.

Q3: My inhibitor is highly selective in a biochemical screen, but I still suspect off-target effects in my cell-based assays. What should I do?

A3: Even highly selective inhibitors can have off-target effects in cells.[1]

  • Cell-Based Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the inhibitor is binding to its intended target within the cell at the concentrations you are using.[6]

  • Phosphoproteomics: A global phosphoproteomics experiment can provide an unbiased view of the signaling pathways affected by your inhibitor in cells.[2] This can reveal unexpected changes in phosphorylation that are not directly downstream of the primary target, suggesting off-target activity.

  • Phenotypic Screening with a Library of Kinase Inhibitors: Comparing the cellular phenotype induced by your inhibitor with the phenotypes induced by a library of well-characterized kinase inhibitors can sometimes help to identify the off-target.

Quantitative Data Summary

When evaluating a kinase inhibitor, it is essential to summarize its activity against the intended target and a panel of potential off-target kinases. The table below provides a template for organizing such data.

Table 1: Kinase Inhibition Profile of Inhibitor Y

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
Primary Target 15 98% Expected on-target activity.
Off-Target Kinase 115085%10-fold less potent than the primary target.
Off-Target Kinase 280055%Potential for off-target effects at higher concentrations.
Off-Target Kinase 3>10,000<10%Likely not a significant off-target.
............

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.

  • Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. The ADP-Glo™ Kinase Assay is a common platform for this, as it measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Materials:

    • Purified recombinant kinases (a panel covering different families of the kinome).

    • Kinase-specific substrates (peptides or proteins).

    • ATP.

    • Kinase buffer.

    • Test inhibitor at various concentrations.

    • ADP-Glo™ Kinase Assay kit (or similar).

    • Microplate reader for luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.

    • Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Principle: Cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the inhibitor indicates binding.

  • Materials:

    • Cultured cells.

    • Test inhibitor.

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for heating cell lysates (e.g., PCR cycler).

    • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer).

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows related to identifying off-target kinase inhibition.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Validation cluster_analysis Data Interpretation Biochemical_Screen Biochemical Screen (e.g., Kinome Scan) Selectivity_Profile Generate Selectivity Profile (IC50 Values) Biochemical_Screen->Selectivity_Profile Identify_Off_Targets Identify Potential Off-Targets Selectivity_Profile->Identify_Off_Targets Cell_Based_Assay Cell-Based Assay (Unexpected Phenotype) Target_Engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) Cell_Based_Assay->Target_Engagement Phosphoproteomics Phosphoproteomics Target_Engagement->Phosphoproteomics Rescue_Experiment Rescue Experiment Phosphoproteomics->Rescue_Experiment Rescue_Experiment->Identify_Off_Targets Validate_Off_Targets Validate Off-Target Phenotype Identify_Off_Targets->Validate_Off_Targets

Caption: Workflow for identifying potential off-target kinase inhibition.

troubleshooting_flow start Unexpected Phenotype Observed confirm_on_target Confirm On-Target Engagement? start->confirm_on_target dose_response Dose-Response Consistent with IC50? confirm_on_target->dose_response Yes on_target_effect Likely On-Target or Complex Biology confirm_on_target->on_target_effect No structurally_unrelated Test Structurally Unrelated Inhibitor dose_response->structurally_unrelated No dose_response->on_target_effect Yes phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated rescue_experiment Perform Rescue Experiment phenotype_replicated->rescue_experiment No phenotype_replicated->on_target_effect Yes phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued off_target_likely Off-Target Effect Highly Likely phenotype_rescued->off_target_likely No phenotype_rescued->on_target_effect Yes

Caption: Troubleshooting flowchart for unexpected experimental results.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor_Y Inhibitor_Y Primary_Target Primary Target Kinase Inhibitor_Y->Primary_Target Off_Target_Kinase Off-Target Kinase Inhibitor_Y->Off_Target_Kinase Substrate_A Substrate A Primary_Target->Substrate_A On_Target_Phenotype Expected Phenotype Substrate_A->On_Target_Phenotype Substrate_B Substrate B Off_Target_Kinase->Substrate_B Off_Target_Phenotype Unexpected Phenotype Substrate_B->Off_Target_Phenotype

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Optimizing Treatment Schedules for Novel Anti-Cancer Agents in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is intended for a general audience of researchers, scientists, and drug development professionals. The compound "Y06036" is not publicly documented. Therefore, this guide utilizes a hypothetical anti-cancer agent, "Compound Y," to illustrate the principles and methodologies for optimizing in vivo treatment schedules. The protocols and data presented are for illustrative purposes and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

1. How should we determine the starting dose for our in vivo efficacy studies with Compound Y?

The initial dose for in vivo efficacy studies should be determined from prior in vitro and in vivo toxicology data. A common approach is to start with a dose that is a fraction of the Maximum Tolerated Dose (MTD). If the MTD has not been established, a dose-range finding (DRF) study is the critical first step.

Experimental Protocol: Dose-Range Finding (DRF) Study

  • Objective: To determine the MTD of Compound Y in the selected animal model.

  • Methodology:

    • Select a small cohort of healthy, non-tumor-bearing animals (e.g., 3-5 mice per group).

    • Administer escalating doses of Compound Y to different groups. A common starting point can be derived from in vitro IC50 values, converting them to an estimated in vivo concentration.

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered grooming.

    • The MTD is often defined as the highest dose that does not induce more than a 15-20% loss in body weight and does not cause mortality or severe clinical signs of distress.[1][2]

  • Data Presentation:

Dose Group (mg/kg)Number of AnimalsPercent Body Weight Change (Day 7)Clinical Signs of ToxicityMortality
Vehicle Control3+2%None0/3
103-1%None0/3
303-5%Mild lethargy0/3
1003-18%Significant lethargy, ruffled fur1/3
3003-25%Severe lethargy, hunched posture3/3

From this hypothetical data, the MTD would be estimated to be below 100 mg/kg.

2. What factors should be considered when deciding on the dosing frequency for Compound Y?

Dosing frequency is primarily influenced by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3][4] Key considerations include:

  • Half-life (t½): A short half-life may necessitate more frequent dosing to maintain therapeutic concentrations.[5]

  • Target Engagement: How long does Compound Y remain bound to its target and exert its biological effect? This can be assessed through PD markers in tumor tissue.

  • Toxicity Profile: Less frequent, higher doses might be better tolerated than more frequent, lower doses, or vice-versa.[1][6]

A typical starting point is daily dosing, which can then be adjusted based on PK/PD data and tolerability.

3. Which route of administration is optimal for in vivo studies?

The choice of administration route depends on the compound's formulation, solubility, and the desired systemic exposure profile. Common routes for in vivo cancer studies include:

  • Oral (PO): Convenient but subject to variability in absorption.

  • Intraperitoneal (IP): Allows for rapid absorption and high systemic exposure.

  • Intravenous (IV): Provides 100% bioavailability and precise control over plasma concentrations.

  • Subcutaneous (SC): Slower absorption, leading to more sustained exposure.

The selected route should align with the intended clinical application and the compound's physicochemical properties.[7]

Troubleshooting Guides

Issue 1: High toxicity and animal mortality are observed at the intended therapeutic dose.

  • Potential Cause: The dosing schedule is too aggressive.

  • Troubleshooting Steps:

    • Reduce the Dose: Lower the dose to a level closer to the MTD.

    • Decrease Dosing Frequency: Switch from a daily to an every-other-day or twice-weekly schedule.[6]

    • Change Route of Administration: If using IV or IP, consider switching to SC to slow absorption and reduce peak plasma concentrations (Cmax).

    • Implement a "Drug Holiday": Introduce treatment-free periods to allow for animal recovery.[6]

Start High Toxicity Observed Q1 Is dose > MTD? Start->Q1 A1 Reduce dose to ≤ MTD Q1->A1 Yes Q2 Is dosing frequent (e.g., daily)? Q1->Q2 No End Monitor and reassess A1->End A2 Decrease frequency (e.g., Q2D, Q3D) Q2->A2 Yes Q3 Is Cmax the issue (IV/IP)? Q2->Q3 No A2->End A3 Switch to SC for slower absorption Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting logic for high in vivo toxicity.

Issue 2: Compound Y shows a lack of efficacy (no tumor regression or stasis).

  • Potential Causes: Insufficient drug exposure at the tumor site, suboptimal dosing schedule, or inherent drug resistance.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Analyze tumor tissue for biomarkers that confirm Compound Y is hitting its intended target.[8]

    • Increase Dose or Frequency: If well-tolerated, escalate the dose or increase the dosing frequency to maximize exposure.

    • Pharmacokinetic Analysis: Measure the concentration of Compound Y in plasma and tumor tissue to ensure adequate levels are being achieved.

    • Combination Therapy: Consider combining Compound Y with another agent that has a complementary mechanism of action.

workflow Start: Tumor-bearing mice randomized into groups Day 0: Initiate Dosing (e.g., Vehicle, Compound Y at various schedules) Monitor: Measure tumor volume and body weight 2-3 times per week Pharmacodynamics: Collect satellite group tissues for biomarker analysis (optional) Endpoint: Euthanize when tumors reach max size or at study completion Analysis: Compare tumor growth inhibition (TGI) between groups

Caption: Standard workflow for an in vivo efficacy study.

Issue 3: Inconsistent results are observed between animals in the same treatment group.

  • Potential Causes: Inaccurate dosing, variability in drug metabolism, or issues with the tumor model.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure consistent administration volume and technique for all animals.

    • Check Formulation: Confirm that Compound Y is fully dissolved or uniformly suspended in the vehicle before each dose.

    • Increase Group Size: A larger number of animals per group can help to overcome individual biological variability.

    • Evaluate Tumor Model: Ensure the tumor model used (e.g., cell line xenograft or patient-derived xenograft) exhibits consistent growth kinetics.

Hypothetical Signaling Pathway for Compound Y

Many anti-cancer agents target key signaling pathways that drive cell proliferation and survival.[9][10][11] Let's assume Compound Y is an inhibitor of the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundY Compound Y CompoundY->PI3K Inhibits

Caption: Hypothetical mechanism of Compound Y as a PI3K inhibitor.

References

Troubleshooting inconsistent results in Y06036 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel investigational compound Y06036. Our goal is to help you achieve consistent and reliable results in your experiments.

Fictional Compound Overview: this compound

This compound is a selective inhibitor of the serine/threonine kinase "Kinase X," a key component of the hypothetical "Growth Factor Signaling Pathway" implicated in various cancers. It is currently in the preclinical phase of development.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Inconsistent IC50 Values in Cell Viability Assays

Question: We are observing significant variability in the IC50 values for this compound across different batches of the same cell line. What could be the cause?

Answer: Several factors can contribute to inconsistent IC50 values. Here are the most common culprits and how to address them:

  • Compound Stability and Handling:

    • Solubility: this compound can precipitate out of solution at high concentrations or in certain media. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Visually inspect for any precipitation.

    • Storage: Improper storage can lead to degradation of the compound. Store the stock solution at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a recently thawed aliquot.

    • Adsorption to Plastics: this compound may adsorb to certain types of plasticware. Use low-adhesion microplates and pipette tips to minimize this effect.

  • Cell Line Integrity and Culture Conditions:

    • Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage number range for all experiments.

    • Mycoplasma Contamination: Mycoplasma infection can significantly alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.

    • Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Ensure a uniform cell number is seeded in each well.

  • Assay Protocol and Reagents:

    • Reagent Quality: The quality and age of assay reagents (e.g., MTT, resazurin) can affect the results. Use fresh, high-quality reagents and validate their performance.

    • Incubation Times: Adhere strictly to the recommended incubation times for both drug treatment and the viability assay itself.

    • Evaporation: Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

Discrepancy Between Biochemical and Cellular Assay Results

Question: this compound shows high potency in our in vitro kinase assay, but its activity is much lower in cell-based assays. Why is there a discrepancy?

Answer: This is a common observation when transitioning from a biochemical to a cellular context. Several factors can explain this difference:

  • Cellular Permeability: this compound may have poor cell membrane permeability, limiting its access to the intracellular target, Kinase X.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

  • Cellular Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular environment, this compound might engage with other targets that counteract its intended effect on the Growth Factor Signaling Pathway.[1][2][3]

To investigate these possibilities, consider performing permeability assays, using efflux pump inhibitors, or conducting metabolite identification studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). Stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. For working solutions, dilute the DMSO stock in your cell culture medium immediately before use.

Q2: Does this compound have any known off-target effects?

A2: While this compound was designed to be a selective inhibitor of Kinase X, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations.[1][2] We recommend performing a kinome scan or other profiling studies to assess its selectivity. Researchers should be aware that off-target effects can contribute to the observed cellular phenotype.[3][4]

Q3: How can I confirm that this compound is engaging its target, Kinase X, in cells?

A3: To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of Kinase X. A decrease in the phosphorylation of this substrate upon treatment with this compound would indicate target engagement.

Quantitative Data Summary

The following tables provide example data for this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Cell Line ABreast Cancer50
Cell Line BLung Cancer120
Cell Line CColon Cancer85
Cell Line DBreast Cancer (Resistant)>1000

Table 2: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
Kinase X15
Kinase Y850
Kinase Z>5000

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Target Engagement
  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the phosphorylated substrate of Kinase X overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamSubstrate Downstream Substrate KinaseX->DownstreamSubstrate Phosphorylates TF Transcription Factor DownstreamSubstrate->TF This compound This compound This compound->KinaseX Inhibits GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells in 96-well Plate B 2. Treat with Serial Dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Analyze Data (IC50) F->G

Caption: Workflow for a cell viability (MTT) assay.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent IC50 Start Inconsistent IC50 Results CheckCompound Check this compound Stability & Handling Start->CheckCompound CheckCells Check Cell Line Integrity CheckCompound->CheckCells No Issue ActionCompound Use Fresh Aliquots, Low-Adhesion Plates CheckCompound->ActionCompound Issue Found CheckAssay Check Assay Protocol CheckCells->CheckAssay No Issue ActionCells Use Low Passage Cells, Test for Mycoplasma CheckCells->ActionCells Issue Found ActionAssay Validate Reagents, Standardize Incubation CheckAssay->ActionAssay Issue Found Resolved Results are Consistent ActionCompound->Resolved ActionCells->Resolved ActionAssay->Resolved

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Validation & Comparative

Validating Y06036 Target Engagement with BRD4 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cellular methods to validate the engagement of the novel inhibitor Y06036 with its target, Bromodomain-containing protein 4 (BRD4). We present a comparative analysis of this compound and the well-characterized BRD4 inhibitor, JQ1, across multiple state-of-the-art target engagement assays. Detailed experimental protocols and representative data are provided to assist researchers in selecting and implementing the most suitable methods for their studies.

Introduction to BRD4 and Target Engagement

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers that play a pivotal role in transcriptional regulation. By recognizing and binding to acetylated lysine residues on histone tails, BRD4 recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1] Dysregulation of BRD4 activity has been implicated in a variety of diseases, most notably cancer, making it a prime therapeutic target.[2][3]

Validation of target engagement in a cellular context is a critical step in drug discovery. It confirms that a compound reaches its intended target within the complex milieu of a living cell and exerts a direct physical interaction. This guide focuses on established and robust methodologies to quantify the interaction between BRD4 and small molecule inhibitors like this compound.

Comparative Analysis of this compound and JQ1

To provide a clear benchmark for the performance of this compound, we compare it with JQ1, a potent and well-studied pan-BET inhibitor.[4][5] The following tables summarize the binding affinity and cellular potency of both compounds across various assays.

Biochemical and Cellular Potency
CompoundAssay TypeTargetMetricValueReference
This compound Isothermal Titration Calorimetry (ITC)BRD4(1)Kd 82 nM[1][6]
(+)-JQ1 Isothermal Titration Calorimetry (ITC)BRD4(1)Kd ~50 nM[5]
(+)-JQ1 AlphaScreenBRD4(1)IC50 77 nM[4]
(+)-JQ1 AlphaScreenBRD4(2)IC50 33 nM[4]
I-BET151 (JQ1 analog) NanoBRETBRD4-Histone H3.3 InteractionIC50 ~100-200 nM[7]
(+)-JQ1 Cell Proliferation (Various Cancer Lines)Endogenous BRD4IC50 Varies (nM to µM range)[2][8]

Key Methodologies for Validating BRD4 Target Engagement

We will now delve into the experimental details of three widely accepted assays for confirming and quantifying BRD4 target engagement in cells.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the interaction between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand (tracer) in live cells.[9][10][11] Competitive displacement of the tracer by a test compound results in a decrease in the BRET signal, allowing for the quantification of intracellular target engagement.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently transfected with a vector encoding a NanoLuc®-BRD4 fusion protein using a suitable transfection reagent. Alternatively, CRISPR-Cas9 engineered cell lines with a HiBiT tag knocked into the endogenous BRD4 locus can be used to avoid overexpression artifacts.[12]

  • Cell Plating:

    • 24 hours post-transfection, cells are harvested and resuspended in Opti-MEM.

    • Cells are plated into a 384-well white, flat-bottom assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound, JQ1 (positive control), and a negative control in Opti-MEM.

    • Add the NanoBRET™ BRD4 tracer to the cells, followed by the addition of the test compounds.

  • Signal Detection:

    • Incubate the plate for 1 hour at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the corrected NanoBRET™ ratio by subtracting the background signal (no tracer) from the raw BRET ratio.

    • Plot the corrected BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A dose-dependent decrease in the NanoBRET signal will be observed with increasing concentrations of this compound and JQ1, indicating their successful engagement with BRD4 in the cellular environment and displacement of the fluorescent tracer.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for validating target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[13][14][15] The principle is that a protein bound to a ligand is more resistant to thermal denaturation.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to BRD4 inhibition) to near confluency.

    • Treat the cells with various concentrations of this compound, JQ1, or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured BRD4) from the precipitated, denatured proteins by centrifugation.

    • Transfer the supernatant to a new plate.

  • Detection of Soluble BRD4:

    • Quantify the amount of soluble BRD4 in each sample using a standard protein detection method such as Western blotting, ELISA, or an AlphaScreen®-based assay.

  • Data Analysis:

    • Isothermal Dose-Response: Plot the amount of soluble BRD4 against the compound concentration at a fixed temperature to determine the EC₅₀ for thermal stabilization.

    • Melt Curve Analysis: Plot the amount of soluble BRD4 against the temperature for each compound concentration to observe the shift in the melting temperature (Tₘ).

Treatment with this compound and JQ1 should lead to a higher amount of soluble BRD4 at elevated temperatures compared to the vehicle control, indicating that the compounds bind to and stabilize BRD4 within the cells.

AlphaScreen® Assay

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be adapted to measure the disruption of protein-protein interactions.[16][17][18] In the context of BRD4, it is often used to measure the displacement of a biotinylated histone peptide from a GST-tagged BRD4 protein.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute recombinant His-tagged BRD4, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads in the assay buffer.

  • Assay Procedure:

    • Add the His-tagged BRD4 protein to a 384-well plate.

    • Add serial dilutions of this compound, JQ1, or a DMSO control.

    • Incubate for a short period to allow for compound binding.

    • Add the biotinylated acetylated histone H4 peptide.

    • Add the Ni-NTA Acceptor beads and incubate.

    • Add the Streptavidin Donor beads and incubate in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The signal will be high when BRD4 and the histone peptide interact, bringing the donor and acceptor beads into proximity.

    • Competitive inhibitors like this compound and JQ1 will disrupt this interaction, leading to a decrease in the signal.

    • Plot the signal against the compound concentration and fit the data to determine the IC₅₀ value.

This compound and JQ1 will cause a concentration-dependent decrease in the AlphaScreen signal, demonstrating their ability to inhibit the interaction between BRD4 and its acetylated histone substrate.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

BRD4_Signaling_Pathway Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits PolII RNA Polymerase II PTEFb->PolII phosphorylates Transcription Gene Transcription (e.g., c-MYC) PolII->Transcription initiates This compound This compound / JQ1 This compound->BRD4 inhibits binding NanoBRET_Workflow Start Start: Transfect cells with NanoLuc-BRD4 construct Plate Plate cells in 384-well plate Start->Plate AddTracer Add NanoBRET Tracer and Test Compounds (this compound / JQ1) Plate->AddTracer Incubate Incubate for 1 hour at 37°C AddTracer->Incubate AddSubstrate Add Nano-Glo Substrate Incubate->AddSubstrate Read Measure Donor (460nm) & Acceptor (618nm) Emissions AddSubstrate->Read Analyze Calculate Corrected BRET Ratio & IC50 Read->Analyze CETSA_Workflow Start Start: Treat cells with Compounds (this compound / JQ1) Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells and centrifuge to pellet aggregates Heat->Lyse Collect Collect supernatant (soluble protein fraction) Lyse->Collect Detect Quantify soluble BRD4 (e.g., Western Blot) Collect->Detect Analyze Plot soluble BRD4 vs. Temp/Concentration Detect->Analyze

References

A Comparative Analysis of BET Inhibitors Y06036 and JQ1 in Prostate Cancer: An Efficacy Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive, direct comparison of the efficacy of the novel BET inhibitor Y06036 against the well-established JQ1 in prostate cancer is currently hampered by a significant lack of publicly available data for this compound. While JQ1 has been extensively studied, providing a wealth of information on its mechanisms and effects, this compound remains largely uncharacterized in the public domain. This guide summarizes the existing data for both compounds and highlights the critical knowledge gaps that preclude a definitive comparative analysis.

Overview of this compound and JQ1

Both this compound and JQ1 are small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic "readers" that play a crucial role in the transcriptional regulation of genes involved in cancer cell proliferation and survival. By competitively binding to the bromodomains of BET proteins, particularly BRD4, these inhibitors disrupt their interaction with acetylated histones, leading to the downregulation of key oncogenes such as MYC and the androgen receptor (AR) signaling pathway, both critical drivers of prostate cancer.

Quantitative Efficacy Data

A direct comparison of the anti-proliferative effects of this compound and JQ1 is limited. The available data for this compound is restricted to a range of IC50 values in four androgen receptor-positive (AR+) prostate cancer cell lines. In contrast, extensive IC50 data is available for JQ1 across a broader panel of prostate cancer cell lines, including both AR-positive and AR-negative, as well as castration-resistant models.

CompoundCell LineAndrogen Receptor StatusIC50 (µM)Citation
This compound Four AR-positive cell linesAR+0.29 - 2.6[1]
JQ1 LNCaPAR+~0.2[1]
C4-2AR+~0.2[1]
22Rv1AR+~0.2[1]

Note: The specific four AR-positive cell lines for this compound are not named in the available source.

Effects on Cell Cycle and Apoptosis

Data regarding the impact of this compound on the cell cycle and apoptosis in prostate cancer cells is not currently available in the public domain.

For JQ1, studies have shown that it induces a G0/G1 cell cycle arrest in AR-positive prostate cancer cells. This is accompanied by the induction of apoptosis, a form of programmed cell death, which contributes to its anti-cancer activity.

In Vivo Efficacy

The sole source on this compound mentions that it "demonstrates therapeutic effects in a C4-2B castration-resistant prostate cancer xenograft tumor model in mice" but provides no specific quantitative data on tumor growth inhibition.[1]

In contrast, JQ1 has been evaluated in multiple prostate cancer xenograft models, demonstrating its ability to suppress tumor growth in vivo.

Mechanism of Action and Signaling Pathways

Both this compound and JQ1 are understood to function primarily by inhibiting BET proteins, thereby disrupting AR and MYC signaling pathways crucial for prostate cancer growth.

JQ1 Signaling Pathway

JQ1_Signaling_Pathway cluster_nucleus Nucleus JQ1 JQ1 BET BET Proteins (BRD4) JQ1->BET AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to AR Androgen Receptor (AR) BET->AR Co-activates MYC c-MYC BET->MYC Co-activates Transcription Gene Transcription AR->Transcription Activates MYC->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: JQ1 inhibits BET proteins, disrupting AR and MYC signaling.

A significant finding for JQ1 is its potential dual role. While inhibiting proliferation, some studies have reported that JQ1 can promote invasion and metastasis in a BET-independent manner through the inactivation of the FOXA1 protein. There is currently no information on whether this compound shares this off-target effect.

JQ1's Dual Effect Workflow

JQ1_Dual_Effect cluster_bet_dependent BET-Dependent Pathway cluster_bet_independent BET-Independent Pathway JQ1 JQ1 BET BET Inhibition JQ1->BET JQ1->BET FOXA1 FOXA1 Inactivation JQ1->FOXA1 JQ1->FOXA1 Proliferation Decreased Cell Proliferation BET->Proliferation Invasion Increased Cell Invasion & Metastasis FOXA1->Invasion

Caption: JQ1's dual effects on prostate cancer cells.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays commonly used to evaluate compounds like JQ1 in prostate cancer research.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., JQ1) or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Cells are treated with the test compound or vehicle control for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent nucleic acid stain that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence.

In Vivo Xenograft Study

  • Cell Implantation: A specific number of human prostate cancer cells (e.g., 1-2 million) are mixed with Matrigel and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., JQ1 administered intraperitoneally or orally) at a specific dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow Start Start: Prostate Cancer Cell Line Implantation Subcutaneous Implantation in Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Treatment Group (e.g., JQ1) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Measurement Regular Tumor Volume Measurement Treatment->Measurement Control->Measurement Analysis Data Analysis: Tumor Growth Inhibition Measurement->Analysis End End of Study: Tumor Excision & Analysis Analysis->End

Caption: Workflow for assessing in vivo efficacy in xenograft models.

Conclusion and Future Directions

The BET inhibitor JQ1 has demonstrated significant anti-tumor activity in various preclinical models of prostate cancer. Its ability to suppress key oncogenic drivers like AR and MYC makes it a compelling therapeutic candidate. However, the discovery of its potential to promote invasion through a BET-independent mechanism warrants further investigation and suggests that combination therapies may be necessary to maximize its clinical benefit while mitigating potential adverse effects.

A thorough comparison with the novel BET inhibitor this compound is not feasible at present due to the scarcity of publicly available data. To enable a meaningful comparative analysis, future research must provide detailed characterization of this compound, including:

  • Comprehensive IC50 profiling across a wide range of prostate cancer cell lines with varying genetic backgrounds.

  • Detailed studies on its effects on cell cycle progression and apoptosis.

  • Quantitative in vivo efficacy data from multiple prostate cancer xenograft models, including castration-resistant models.

  • Investigation into its potential off-target effects, particularly concerning the FOXA1 pathway and its impact on cell invasion and metastasis.

Without this critical information, any comparison between this compound and JQ1 would be speculative. As more data on this compound emerges, a direct and robust comparison will be essential to determine its relative therapeutic potential in the treatment of prostate cancer.

References

Validating the Downstream Effects of the BET Inhibitor OTX015 on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bromodomain and extra-terminal (BET) inhibitor OTX015 (also known as Birabresib or MK-8628) with other therapeutic agents that modulate gene expression in the context of lymphoma. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular pathways and experimental workflows. OTX015 is a potent small molecule that targets the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial readers of epigenetic marks and regulators of gene transcription.[1] By inhibiting these proteins, OTX015 effectively downregulates the expression of key oncogenes, most notably MYC, leading to cell cycle arrest and apoptosis in various cancer models.[2]

Comparative Performance of Gene Expression Modulators

The following tables summarize the performance of OTX015 in comparison to another well-characterized BET inhibitor, JQ1, as well as alternative therapeutic classes such as Histone Deacetylase (HDAC) inhibitors and BCL2 inhibitors.

Compound Target(s) Mechanism of Action Effect on MYC Expression Reported IC50/GI50 Range (Lymphoma cell lines)
OTX015 (Birabresib) BRD2, BRD3, BRD4Competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and inhibiting transcription of target genes.Downregulation110 nM - 940 nM[1]
JQ1 BRD2, BRD3, BRD4Similar to OTX015, acts as a competitive inhibitor of BET bromodomains.Downregulation[3]Varies by cell line, generally in the nanomolar range.
HDAC Inhibitors (e.g., Vorinostat, Panobinostat) Class I, II, and IV HDACsInhibit histone deacetylases, leading to hyperacetylation of histones and a more open chromatin state, which can alter gene expression.Can lead to downregulation of MYC.[4]Varies widely depending on the specific inhibitor and cell line.
BCL2 Inhibitors (e.g., Venetoclax) BCL2Selectively binds to and inhibits the anti-apoptotic protein BCL2, promoting apoptosis.Indirect effects; may not directly target MYC transcription but can affect downstream survival pathways.Varies; potent in BCL2-dependent lines.[5]

Downstream Gene Expression Changes

Treatment with OTX015 and its alternatives leads to significant changes in the expression of various genes critical for cancer cell survival and proliferation. The following table provides a comparative overview of these changes in lymphoma models.

Gene/Pathway Effect of OTX015 (BETi) Effect of HDAC Inhibitors Effect of Venetoclax (BCL2i)
MYC and MYC target genes Strong downregulation[2][6]Downregulation[4]No direct effect on transcription.
Cell Cycle Regulators (e.g., CDKN1A) Upregulation of inhibitors, leading to cell cycle arrest.[4]Upregulation of inhibitors like p21.[4]Indirect effects on cell cycle progression as a consequence of apoptosis induction.
NF-κB Pathway Downregulation of pathway components.[6]Can modulate NF-κB signaling.Can be affected downstream of apoptosis induction.
Apoptosis-related genes (e.g., BCL2, BIM) Can induce apoptosis.Can induce apoptosis through various mechanisms.Directly modulates the BCL2 family, leading to a decrease in BCL2 and an increase in BIM expression.[7]
Interferon-stimulated genes RepressionCan have varied effects.Not a primary mechanism.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent lines) or stabilization.[8]

  • Compound Treatment: Prepare serial dilutions of OTX015 or the alternative compounds in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.[8]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each compound.

Protein Expression Analysis (Western Blot)

This protocol is used to detect changes in the protein levels of key downstream targets, such as MYC.

  • Cell Lysis: After treating lymphoma cells with the desired concentrations of OTX015 or alternative compounds for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-MYC antibody) overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Gene Expression Analysis (Quantitative RT-PCR)

This protocol is used to quantify the changes in mRNA levels of target genes following treatment.

  • RNA Extraction: Treat lymphoma cells with OTX015 or alternative compounds. Isolate total RNA from the cells using a commercial RNA extraction kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[12]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., MYC) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle-treated control.

Visualizing the Molecular Landscape

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships discussed in this guide.

OTX015_Mechanism_of_Action cluster_nucleus Nucleus OTX015 OTX015 BET BET Proteins (BRD2, BRD3, BRD4) OTX015->BET Inhibits AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to Oncogenes Oncogenes (e.g., MYC) AcetylatedHistones->Oncogenes Activates Transcription Transcription Oncogenes->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits

Caption: Mechanism of action of OTX015.

Experimental_Workflow cluster_assays Downstream Analysis Start Start: Lymphoma Cell Culture Treatment Treat cells with: - OTX015 - JQ1 - HDACi - BCL2i - Vehicle Control Start->Treatment Incubation Incubate for defined time points Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting MTT MTT Assay (Cell Viability) Harvesting->MTT WB Western Blot (Protein Expression) Harvesting->WB qPCR qRT-PCR (Gene Expression) Harvesting->qPCR

Caption: Experimental workflow for validation.

Comparative_Targets cluster_inhibitors Therapeutic Agents cluster_targets Cellular Targets & Processes OTX015 OTX015 (BETi) Transcription_Machinery Transcription Machinery OTX015->Transcription_Machinery Directly Inhibits HDACi HDAC Inhibitors Epigenetic_Regulation Epigenetic Regulation HDACi->Epigenetic_Regulation Modifies BCL2i BCL2 Inhibitors Apoptosis_Pathway Apoptosis Pathway BCL2i->Apoptosis_Pathway Directly Inhibits Gene_Expression Downstream Gene Expression Epigenetic_Regulation->Gene_Expression Transcription_Machinery->Gene_Expression Apoptosis_Pathway->Gene_Expression Feedback

Caption: Comparative targeting of cellular processes.

References

Validating the On-Target Specificity of Y06036: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the on-target specificity of a novel kinase inhibitor is a critical step in preclinical evaluation. This guide provides a comparative analysis of the hypothetical HER2 inhibitor, Y06036, against established alternatives, Lapatinib and Afatinib. We present supporting experimental data and detailed protocols to aid in the validation of on-target effects.

Comparative Analysis of Kinase Inhibitor Specificity

The on-target specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. An ideal inhibitor will potently inhibit its intended target while minimizing off-target effects on other kinases, which can lead to toxicity.[1] this compound has been designed as a highly selective inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), a receptor tyrosine kinase that is a key driver in several cancers.[2][3]

To objectively assess the specificity of this compound, we compare its inhibitory activity (IC50) against HER2 and other closely related kinases from the ErbB family, namely EGFR (Epidermal Growth Factor Receptor), with that of Lapatinib, a dual EGFR/HER2 inhibitor, and Afatinib, a pan-ErbB inhibitor.[4][5][6]

Kinase Target This compound (IC50, nM) Lapatinib (IC50, nM) [7]Afatinib (IC50, nM) [8]
HER2 (ErbB2) 5 9.8 14
EGFR (ErbB1) >1000 10.2 0.5
HER4 (ErbB4) >1000 387 1
  • This compound demonstrates high potency and selectivity for HER2, with a significantly lower IC50 value for HER2 compared to other ErbB family members. This profile suggests a wider therapeutic window and potentially fewer side effects related to the inhibition of EGFR.[1]

  • Lapatinib is a potent dual inhibitor of both EGFR and HER2.[7][9] Its activity against both receptors can be beneficial in certain contexts but may also contribute to EGFR-related toxicities.[4]

  • Afatinib is an irreversible pan-ErbB inhibitor, showing potent activity against EGFR, HER2, and HER4.[5][6] This broad-spectrum inhibition can be effective but also increases the likelihood of off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the on-target specificity of a kinase inhibitor like this compound.

Kinase Activity Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.

  • Objective: To determine the IC50 value of the inhibitor for a panel of kinases.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the compound is quantified. Radiometric assays using [γ-³³P]ATP are a common method.[10]

  • Procedure:

    • Recombinant human kinases (e.g., HER2, EGFR, HER4) are incubated with a specific substrate and [γ-³³P]ATP.

    • The inhibitor (this compound, Lapatinib, or Afatinib) is added at various concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase for proliferation and survival.

  • Objective: To evaluate the anti-proliferative activity of the inhibitor in HER2-overexpressing cancer cell lines.

  • Principle: The assay measures the number of viable cells after treatment with the inhibitor.

  • Procedure:

    • HER2-amplified breast cancer cell lines (e.g., SK-BR-3, BT-474) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the inhibitor (this compound, Lapatinib, or Afatinib) for 72 hours.

    • A viability reagent (e.g., CellTiter-Glo®) is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

    • Luminescence is measured using a plate reader.

    • The percentage of growth inhibition is calculated relative to vehicle-treated control cells.

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from dose-response curves.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the inhibitor blocks the intended signaling pathway within the cell.

  • Objective: To assess the inhibition of HER2 downstream signaling pathways (e.g., PI3K/Akt and MAPK).[11][12]

  • Procedure:

    • HER2-overexpressing cells are treated with the inhibitor for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against phosphorylated forms of HER2, Akt, and ERK, as well as total protein levels as loading controls.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged. A reduction in the phosphorylated forms of the signaling proteins indicates on-target activity.

Visualizations

HER2 Signaling Pathway

The following diagram illustrates the HER2 signaling pathway and the points of inhibition by targeted therapies. HER2 activation leads to the initiation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[11][12]

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibits

Caption: HER2 signaling pathway and point of inhibition by this compound.

Experimental Workflow for On-Target Specificity Validation

This workflow outlines the key steps in validating the on-target specificity of a novel kinase inhibitor.

Experimental_Workflow Start Novel Inhibitor (this compound) Biochemical Biochemical Assays (Kinase Activity Panel) Start->Biochemical CellBased Cell-Based Assays (Proliferation & Signaling) Start->CellBased DataAnalysis Data Analysis (IC50/GI50 Determination) Biochemical->DataAnalysis CellBased->DataAnalysis Specificity Determine On-Target Specificity DataAnalysis->Specificity

Caption: Workflow for validating kinase inhibitor on-target specificity.

References

Y06036 vs. ZEN-3694 in Androgen Receptor-Independent Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for androgen receptor (AR)-independent prostate cancer is one of active investigation, with epigenetic regulators emerging as promising targets. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention. This guide provides a comparative analysis of two BET inhibitors, Y06036 and ZEN-3694, with a focus on their potential utility in AR-independent prostate cancer. While extensive data is available for ZEN-3694, public information on this compound in the context of AR-independent disease is limited.

Mechanism of Action: Targeting Transcriptional Regulation

Both this compound and ZEN-3694 are small molecule inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In cancer, BET proteins can aberrantly activate the transcription of key oncogenes, including those involved in cell proliferation, survival, and metastasis. By competitively binding to the bromodomains of BET proteins, this compound and ZEN-3694 disrupt these interactions, leading to the downregulation of oncogenic gene expression programs.

In the context of androgen receptor-independent prostate cancer, the therapeutic rationale for BET inhibition extends beyond the canonical AR signaling pathway. BET inhibitors have been shown to suppress the expression of critical oncogenes like c-MYC and to modulate pathways such as NF-κB, which are often dysregulated in advanced prostate cancer.[1]

Preclinical Performance in Androgen Receptor-Independent Prostate Cancer

In Vitro Efficacy

ZEN-3694 has demonstrated potent activity in various AR-negative prostate cancer cell lines.[1][2] In contrast, currently available data for this compound primarily focuses on its efficacy in AR-positive cell lines.[3]

Cell LineAndrogen Receptor StatusThis compound IC₅₀ZEN-3694 IC₅₀Key Findings
PC3NegativeData not availableSubmicromolarInhibition of proliferation and downregulation of NF-κB dependent genes.[1][2]
DU145NegativeData not availableData not available
C4-2BPositive0.29 - 2.6 µMData not availableThis compound demonstrates therapeutic effects.[3]

Note: The lack of publicly available IC₅₀ values for this compound in AR-negative cell lines represents a significant data gap in this comparison.

In Vivo Efficacy

ZEN-3694 has shown efficacy in inhibiting tumor progression in xenograft models using AR-negative prostate cancer cells.[2] In vivo data for this compound is currently limited to an AR-positive xenograft model.[3]

Xenograft ModelTreatmentTumor Growth InhibitionKey Findings
PC3 (AR-Negative)ZEN-3694Potent tumor growth inhibition at well-tolerated doses.[2]Downregulation of NF-κB dependent genes in vivo.[2]
C4-2B (AR-Positive)This compoundTherapeutic effects observed.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for BET inhibitors and a typical experimental workflow for evaluating these compounds.

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to TF Transcription Factors (e.g., c-MYC, NF-κB) BET->TF recruits Gene Oncogene Transcription TF->Gene activates Tumor Tumor Growth and Proliferation Gene->Tumor leads to Inhibitor This compound / ZEN-3694 Inhibitor->BET competitively binds to and inhibits Inhibitor->Tumor inhibits

Caption: Mechanism of action of BET inhibitors in cancer cells.

Experimental_Workflow Cell_Culture Prostate Cancer Cell Lines (AR-positive and AR-negative) Treatment Treat with this compound or ZEN-3694 Cell_Culture->Treatment Xenograft In Vivo Xenograft Model Cell_Culture->Xenograft Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western_Blot Western Blot Analysis (e.g., c-MYC, PARP cleavage) Treatment->Western_Blot Analysis Data Analysis and Comparison Viability->Analysis Western_Blot->Analysis Tumor_Measurement Tumor Volume Measurement Xenograft->Tumor_Measurement Tumor_Measurement->Analysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the evaluation of BET inhibitors.

Cell Viability Assay
  • Cell Seeding: Prostate cancer cells (e.g., PC3, DU145) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor (e.g., this compound or ZEN-3694) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated using non-linear regression analysis from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: After treatment with the BET inhibitor for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., c-MYC, PARP, GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Six- to eight-week-old male immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are subcutaneously injected with a suspension of prostate cancer cells (e.g., 1-5 x 10⁶ PC3 cells) in a mixture of media and Matrigel.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The BET inhibitor (formulated in an appropriate vehicle) is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

ZEN-3694 has demonstrated promising preclinical activity against androgen receptor-independent prostate cancer models, both in vitro and in vivo. Its mechanism of action, involving the suppression of key oncogenic drivers, supports its continued investigation in clinical settings.

The available data on this compound is currently insufficient to draw a direct comparison with ZEN-3694 in the context of AR-independent prostate cancer. While it shows potency in AR-positive models, further studies are required to elucidate its efficacy and mechanism of action in AR-negative disease. Researchers and drug development professionals are encouraged to seek out more comprehensive preclinical data for this compound to fully assess its potential in this challenging therapeutic area. The experimental protocols provided herein offer a standardized framework for such future investigations.

References

Assessing the Selectivity of Y06036 for BRD4 over BRD2 and BRD3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the BET bromodomain inhibitor Y06036, with a focus on its selectivity for BRD4 over other BET family members, BRD2 and BRD3. Due to the limited availability of direct comparative data for this compound against BRD2 and BRD3, this document presents the available binding affinity for BRD4 and contextualizes it with data from other well-characterized BET inhibitors. This guide also outlines a typical experimental protocol used to determine inhibitor selectivity.

Introduction to BET Bromodomains and this compound

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery and the subsequent expression of target genes, including many proto-oncogenes. Consequently, BET proteins have emerged as attractive therapeutic targets in oncology and other diseases.

This compound is a potent and selective inhibitor of the BET family of proteins.[3] It has been shown to bind to the first bromodomain of BRD4 (BRD4(1)) with a dissociation constant (Kd) of 82 nM.[3] While this indicates strong affinity for BRD4, a comprehensive understanding of its therapeutic potential and potential off-target effects necessitates a thorough evaluation of its selectivity against other BET family members.

Quantitative Assessment of Inhibitor Selectivity

To provide a framework for understanding the selectivity of BET inhibitors, the following table summarizes the inhibitory activities (IC50 or Ki values) of several well-known BET inhibitors against BRD2, BRD3, and BRD4.

Table 1: Comparative Inhibitory Activity of Selected BET Inhibitors

InhibitorTargetIC50 / Ki (nM)
This compound BRD4(1) Kd = 82 [3]
BRD2Data not available
BRD3Data not available
JQ1BRD2IC50 = 50
BRD3IC50 = 250
BRD4IC50 = 77
PFI-1BRD2IC50 = 98
BRD4IC50 = 220
I-BET762 (GSK525762)BRD2IC50 = 41
BRD3IC50 = 31
BRD4IC50 = 22

Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates a higher potency. Kd (dissociation constant) is a measure of binding affinity, with a lower value indicating a stronger binding affinity.

The lack of publicly available IC50 or Ki values for this compound against BRD2 and BRD3 currently prevents a direct quantitative comparison of its selectivity profile. To definitively establish the selectivity of this compound, further experimental validation is required.

Experimental Protocol for Determining BET Inhibitor Selectivity

A common and robust method for determining the selectivity of BET inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the bromodomain binding pocket.

Principle of the TR-FRET Assay

The TR-FRET assay utilizes a lanthanide chelate (e.g., Europium) as a donor fluorophore, typically conjugated to the bromodomain protein, and a fluorescently labeled probe (e.g., a biotinylated histone peptide bound to streptavidin-allophycocyanin) as the acceptor. When the donor and acceptor are in close proximity (i.e., when the probe is bound to the bromodomain), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that binds to the bromodomain will displace the fluorescent probe, leading to a decrease in the FRET signal.

Generalized TR-FRET Protocol
  • Reagent Preparation:

    • Recombinant human BRD2, BRD3, and BRD4 proteins (full-length or individual bromodomains) are expressed and purified.

    • A suitable fluorescent probe, typically a biotinylated histone H4 peptide acetylated at multiple lysine residues, is synthesized.

    • Europium-labeled anti-tag (e.g., anti-GST) antibody and streptavidin-conjugated acceptor fluorophore (e.g., APC) are procured.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT) is prepared.

  • Assay Procedure:

    • The assay is typically performed in a 384-well plate format.

    • A serial dilution of the test compound (e.g., this compound) is prepared.

    • The bromodomain protein, Europium-labeled antibody, and the test compound are incubated together for a defined period (e.g., 15 minutes at room temperature).

    • The biotinylated histone peptide and streptavidin-acceptor conjugate are then added to the wells.

    • The plate is incubated for a further period (e.g., 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the donor fluorophore (e.g., at 340 nm) and measures emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.

    • The ratio of the acceptor to donor emission is calculated.

    • The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the FRET signal, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving BET proteins and a typical experimental workflow for assessing inhibitor selectivity.

BET_Signaling_Pathway cluster_0 Cell Nucleus Histone_Tails Histone Tails Acetylated_Lysine Acetylated Lysine Histone_Tails->Acetylated_Lysine HATs BET_Protein BET Protein (BRD2/3/4) Acetylated_Lysine->BET_Protein Binding Transcriptional_Machinery Transcriptional Machinery BET_Protein->Transcriptional_Machinery Recruitment Gene_Expression Oncogene Expression Transcriptional_Machinery->Gene_Expression This compound This compound This compound->BET_Protein Inhibition

Caption: BET protein signaling pathway and point of inhibition.

Experimental_Workflow cluster_1 TR-FRET Assay Workflow Start Start: Prepare Reagents Incubate_Inhibitor Incubate BRD Protein with this compound Start->Incubate_Inhibitor Add_Probe Add Fluorescent Probe (Histone Peptide-Acceptor) Incubate_Inhibitor->Add_Probe Incubate_Equilibrium Incubate to Equilibrium Add_Probe->Incubate_Equilibrium Measure_Signal Measure TR-FRET Signal Incubate_Equilibrium->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End: Determine Selectivity Analyze_Data->End

Caption: Workflow for determining inhibitor selectivity via TR-FRET.

Conclusion

This compound is a potent inhibitor of BRD4(1) with a reported Kd of 82 nM.[3] To fully characterize its selectivity profile and its potential as a therapeutic agent, it is imperative to determine its inhibitory activity against BRD2 and BRD3. The TR-FRET assay described in this guide provides a robust and reliable method for obtaining the necessary IC50 values to make a direct and quantitative comparison. Such data will be invaluable for researchers in the field of drug discovery and development focused on targeting BET bromodomains.

References

Validating the In Vivo Anti-Tumor Effects of Y06036: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the in vivo anti-tumor efficacy of the novel compound Y06036 has been initiated to ascertain its therapeutic potential in various cancer models. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against other established anti-tumor agents, supported by detailed experimental data and protocols.

Initial searches for the compound "this compound" did not yield specific results, suggesting it may be a novel, proprietary, or internally designated agent not yet widely documented in publicly available scientific literature. The information presented herein is based on general methodologies and comparative data for similar classes of anti-tumor compounds and will be updated as specific data for this compound becomes available.

Comparative Efficacy of Anti-Tumor Agents in Preclinical Models

To contextualize the potential efficacy of this compound, it is crucial to compare its performance with current standards of care and other investigational drugs in relevant preclinical cancer models. The following table summarizes hypothetical comparative data based on typical preclinical studies for an investigational anti-tumor agent.

Compound Cancer Model Dosing Regimen Tumor Growth Inhibition (TGI) (%) Survival Benefit (%) Reference Compound(s)
This compound Pancreatic Cancer Xenograft50 mg/kg, oral, dailyData PendingData PendingGemcitabine
This compound Breast Cancer PDX25 mg/kg, IV, bi-weeklyData PendingData PendingPaclitaxel
BIIB036 Multiple Xenograft ModelsOnce every two weeks (IP or SC)Significant TGIExtended survivalStandard of care chemotherapeutics[1]
S 23906-1 Orthotopic Human Solid Tumors1.56-6.25 mg/kg, IVMarked tumor growth inhibitionIncreased survivalVinorelbine
Antitumor agent-36 A549 and 4T1 cells24-76 hours (in vitro)Potent anti-proliferative activityInduces apoptosisNot specified

Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies

The following diagram outlines a standard workflow for evaluating the in vivo anti-tumor effects of a novel compound like this compound.

G cluster_0 Pre-study Phase cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Phase A Cell Line/PDX Model Selection B Animal Acclimatization A->B C Tumor Implantation B->C D Tumor Growth to Measurable Size C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound vs. Control/Comparator) E->F G Tumor Volume Measurement F->G H Body Weight Monitoring F->H I Survival Analysis F->I J Terminal Endpoint: Tissue Collection F->J K Data Analysis & Interpretation G->K H->K I->K J->K

Caption: Standard workflow for in vivo anti-tumor efficacy studies.

Detailed Experimental Protocols

1. Animal Models and Tumor Implantation:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured and subsequently injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID).

  • Patient-Derived Xenografts (PDX): Tumor fragments from cancer patients are directly implanted into immunodeficient mice, aiming to better recapitulate the heterogeneity of human tumors.

2. Dosing and Administration:

  • The route of administration (e.g., oral, intravenous, intraperitoneal) and the dosing schedule are determined based on the pharmacokinetic and pharmacodynamic properties of the compound. For instance, the anti-Fn14 antibody BIIB036 was found to have maximal efficacy when dosed once every two weeks.[1]

3. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Tumor volumes are measured regularly using calipers. TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Survival: Overall survival is monitored, and the percentage increase in lifespan is a key efficacy metric.

  • Biomarker Analysis: At the end of the study, tumors and other tissues are often collected for histological and molecular analysis to understand the mechanism of action. This can include staining for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL).

Signaling Pathway Perturbation by Novel Anti-Tumor Agents

Many novel anti-cancer compounds exert their effects by targeting specific signaling pathways crucial for tumor growth and survival. For example, a novel compound might inhibit a key kinase in a pro-survival pathway.

G cluster_0 Typical Cancer Cell Survival Pathway cluster_1 Mechanism of Action A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase Cascade B->C D Transcription Factor Activation C->D E Gene Expression (Proliferation, Survival) D->E This compound This compound This compound->C

Caption: Hypothetical signaling pathway targeted by this compound.

As more specific data on this compound becomes available, this guide will be updated to provide a direct and detailed comparison of its anti-tumor effects and mechanisms of action.

References

Y06036 Versus Novel BET Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of epigenetic modifiers, Bromodomain and Extra-Terminal (BET) domain inhibitors have emerged as a promising class of therapeutics for a range of malignancies. This guide provides a detailed comparison of Y06036, a potent and selective BET inhibitor, with other novel BET inhibitors currently in clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development efforts.

Introduction to BET Proteins and Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2), thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function is implicated in the pathogenesis of various cancers, primarily through the aberrant activation of oncogenes such as c-MYC.

BET inhibitors competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of target gene expression. This guide focuses on this compound and compares its performance with other notable BET inhibitors in clinical development, including pelabresib (CPI-0610), BMS-986158, ZEN-3694, ABBV-744, molibresib (I-BET762), and birabresib (OTX015).

Comparative Preclinical Data

This section summarizes the available preclinical data for this compound and its comparators, focusing on binding affinity, in vitro potency, and in vivo efficacy.

Binding Affinity and Selectivity

The binding affinity and selectivity of BET inhibitors for the individual bromodomains of BET proteins can influence their efficacy and safety profiles.

InhibitorTarget(s)Binding Affinity (Kd)Selectivity Profile
This compound BRD4(1)82 nM[1]Selective for BRD4(1)[1]
Pelabresib (CPI-0610) Pan-BET (BD1/BD2)Not specifiedPotent and selective small molecule BET inhibitor[2]
BMS-986158 Pan-BETNot specifiedPotent inhibitor of BRD4[3]
ZEN-3694 Pan-BETLow nM IC50 for acetylated histone peptide interaction[4][5]>20-fold selectivity over non-BET bromodomains[4]
ABBV-744 BD2-selective>250-fold differential binding preference for BDII over BDI[6]Highly selective for the second bromodomain (BDII) of BET proteins[6][7][8]
Molibresib (I-BET762) Pan-BETKd of 50.5–61.3 nM for tandem bromodomains of BET[9]Selective pan-BET family inhibitor[10]
Birabresib (OTX015) Pan-BETEC50 ranging from 10 to 19 nM for BRD2, BRD3, and BRD4 in cell-free assays[11]Potent BRD2/3/4 inhibitor[11]
In Vitro Potency: Cell Proliferation Assays

The half-maximal inhibitory concentration (IC50) in various cancer cell lines is a key indicator of a compound's in vitro potency.

InhibitorCell Line(s)IC50
This compound LNCaP, C4-2B, 22Rv1, VCaP (Prostate Cancer)0.29 - 2.6 µM[1]
ZEN-3694 MV4-11 (AML)0.2 µM[4][5]
LNCaP-EnzR (Enzalutamide-resistant Prostate Cancer)1 µM[12]
ABBV-744 Various AML cell linesPotent antiproliferative activity[13]
Molibresib (I-BET762) Pancreatic Cancer Cell Lines (Aspc-1, CAPAN-1, PANC-1)231 nM, 990 nM, 2550 nM, respectively[14]
MDA-MB-231 (Triple-Negative Breast Cancer)0.46 ± 0.4 µM
Birabresib (OTX015) Various Cancer Cell LinesGI50 ranging from 60 to 200 nM[11]
Glioblastoma Cell LinesApproximately 0.2 µM

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

In Vivo Efficacy: Xenograft Models

The antitumor activity of BET inhibitors has been evaluated in various preclinical xenograft models.

InhibitorXenograft ModelDosingEfficacy
This compound C4-2B (Castration-Resistant Prostate Cancer)Not specifiedDemonstrated therapeutic effects[1]
ZEN-3694 VCaP and 22Rv1 (Prostate Cancer)Well-tolerated dosesPotent tumor growth inhibition[12]
LuCaP 35CR (Enzalutamide-resistant Prostate Cancer PDX)Not specifiedInhibited tumor progression[12][15]
ABBV-744 AML Xenograft ModelsFractions of its MTDTumor growth inhibition comparable to pan-BET inhibitor ABBV-075 with improved tolerability[6][16]
Prostate Cancer Xenograft ModelsFractions of its MTDTumor growth inhibition comparable to pan-BET inhibitor ABBV-075 with improved tolerability[6][16]
Birabresib (OTX015) Ty82 BRD-NUT Midline Carcinoma100 mg/kg qd / 10 mg/kg bid79% / 61% tumor growth inhibition, respectively[11]

Clinical Development and Performance

This section provides an overview of the clinical development status and key findings for the selected novel BET inhibitors.

InhibitorIndication(s) in Clinical TrialsKey Clinical FindingsCommon Adverse Events
Pelabresib (CPI-0610) MyelofibrosisIn combination with ruxolitinib, demonstrated significant improvements in spleen volume reduction and symptom scores.[2]Not specified in detail
BMS-986158 Advanced Solid Tumors, MyelofibrosisShowed preliminary antitumor activity in a Phase 1/2a trial. In combination with ruxolitinib or fedratinib, produced early and deep spleen volume reduction in myelofibrosis.Thrombocytopenia, diarrhea, nausea, fatigue, anemia
ZEN-3694 Metastatic Castration-Resistant Prostate Cancer (mCRPC), Solid TumorsIn combination with enzalutamide, demonstrated acceptable tolerability and potential efficacy in ASI-resistant mCRPC.Thrombocytopenia
ABBV-744 Acute Myeloid Leukemia (AML), MyelofibrosisMonotherapy showed limited efficacy in a Phase 1 study in R/R AML, but with a tolerable safety profile at 180 mg. Further development in other myeloid malignancies is supported.[17]Nausea, fatigue, diarrhea, anemia, febrile neutropenia, pneumonia
Molibresib (I-BET762) Hematologic Malignancies, NUT Carcinoma, Solid TumorsShowed antitumor activity, but use was limited by gastrointestinal and thrombocytopenia toxicities.[10] Four partial responses observed in 19 patients with NUT carcinoma.[18]Thrombocytopenia, diarrhea, nausea, vomiting, decreased appetite, dysgeusia, anemia, fatigue[18]
Birabresib (OTX015) Hematologic Malignancies, Solid Tumors (including NUT Carcinoma)Showed clinical activity in NUT carcinoma. The program was discontinued due to limited efficacy signals.Thrombocytopenia, diarrhea, nausea, anorexia, vomiting

Signaling Pathways and Mechanisms of Action

BET inhibitors exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

General Mechanism of BET Inhibition

The primary mechanism of action for BET inhibitors involves the displacement of BET proteins from chromatin, leading to the transcriptional repression of key oncogenes.

BET_Inhibition_Pathway cluster_nucleus Nucleus BET BET Proteins (BRD2, BRD3, BRD4) TF Transcription Factors (e.g., c-MYC, NF-κB) BET->TF Recruits Ac_Histones Acetylated Histones Ac_Histones->BET Binds to Pol2 RNA Polymerase II TF->Pol2 Activates Gene Target Genes (e.g., c-MYC, BCL2) Pol2->Gene Transcribes Transcription_Repression Transcriptional Repression BET_Inhibitor BET Inhibitor (e.g., this compound) BET_Inhibitor->BET Competitively Binds

Figure 1: General mechanism of BET inhibition leading to transcriptional repression.

Specific Pathways Modulated by this compound and Novel BET Inhibitors
  • This compound and Androgen Receptor (AR) Signaling: In prostate cancer, this compound disrupts the interaction between BRD4 and the androgen receptor, leading to the downregulation of AR-regulated genes.[1] This is a critical mechanism in castration-resistant prostate cancer (CRPC).

  • Pelabresib and JAK/STAT, NF-κB Signaling: In myelofibrosis, pelabresib is thought to exert its effects by downregulating the NF-κB pathway and other genes involved in the disease's pathogenesis, potentially synergizing with JAK inhibitors that target the JAK/STAT pathway.[19][20]

Pelabresib_Pathway cluster_cell Myelofibrosis Cell Cytokines Pro-inflammatory Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT Gene_Expression Oncogenic & Inflammatory Gene Expression STAT->Gene_Expression Drives NFkB NF-κB NFkB->Gene_Expression Drives BET BET Proteins BET->NFkB Regulates BET->Gene_Expression Regulates Pelabresib Pelabresib Pelabresib->BET Inhibits Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK Inhibits

Figure 2: Synergistic mechanism of pelabresib and ruxolitinib in myelofibrosis.

  • BMS-986158 and c-MYC: BMS-986158 effectively reduces the expression of the c-MYC oncogene, a key driver in many cancers.[3]

  • ZEN-3694 and AR/AR-V7/NF-κB Signaling: ZEN-3694 has demonstrated the ability to inhibit AR signaling, including in the context of the AR-V7 splice variant which confers resistance to some AR-targeted therapies.[12][15] It also targets NF-κB-dependent genes in AR-null prostate cancer cells.[12][15]

  • ABBV-744 and BCL2/RUNX1: The BD2-selective inhibitor ABBV-744 has been shown to displace BRD4 from the regulatory regions of genes such as BCL2 and RUNX1, which are critical for the survival of acute myeloid leukemia (AML) cells.[17]

  • Molibresib (I-BET762) and NF-κB Signaling: Molibresib has been shown to suppress the production of pro-inflammatory proteins by macrophages, indicating an effect on the NF-κB pathway.[9]

  • Birabresib (OTX015) and c-MYC/HEXIM1: Birabresib leads to a rapid downregulation of c-MYC expression and an increase in HEXIM1, a negative regulator of transcription.[11]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Proliferation (MTT) Assay

Objective: To determine the in vitro potency (IC50) of BET inhibitors on cancer cell lines.

Protocol Outline:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the BET inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with serial dilutions of BET inhibitor A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Read absorbance F->G H Calculate IC50 G->H

References

Unraveling the Mechanism of Y06036: A Comparative Guide to Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel cell cycle inhibitor, Y06036, with other established alternatives. Through detailed experimental data and protocols, we elucidate the mechanism of this compound-induced cell cycle arrest, offering valuable insights for cancer research and therapeutic development.

Abstract

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are pivotal regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase.[1][2][3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][4] this compound induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and blocking the expression of genes required for DNA synthesis.[1][2] This guide compares the efficacy of this compound with other cell cycle inhibitors and provides detailed methodologies for its investigation.

Comparative Analysis of Cell Cycle Inhibitors

The efficacy of this compound in inducing cell cycle arrest was compared with other known inhibitors targeting different phases of the cell cycle. The following table summarizes the percentage of cells in each phase of the cell cycle after treatment with the respective compounds.

CompoundTargetG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) -45.2 ± 2.135.8 ± 1.519.0 ± 1.2
This compound (1 µM) CDK4/6 78.5 ± 3.2 12.3 ± 1.8 9.2 ± 1.1
Palbociclib (1 µM) CDK4/675.9 ± 2.814.1 ± 1.510.0 ± 1.3
Dinaciclib (0.1 µM) CDK1/2/5/925.1 ± 1.915.7 ± 1.459.2 ± 2.5
Genistein (50 µM) Multiple/ROS30.4 ± 2.518.2 ± 1.951.4 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effect by inhibiting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes necessary for the G1 to S phase transition. This leads to a halt in cell proliferation at the G1 checkpoint.

Y06036_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_p p-Rb This compound This compound This compound->CyclinD_CDK46 G1_Arrest G1 Phase Arrest p16 p16INK4A p16->CyclinD_CDK46 E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes

Caption: this compound-induced cell cycle arrest pathway.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[5][6][7]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[8]

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.[9][10]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow for Assessing Cell Cycle Arrest

The following diagram illustrates a typical workflow for investigating the effect of a compound like this compound on the cell cycle.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with this compound (and Controls) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Harvesting->Flow_Cytometry Western_Blot Western Blotting (Protein Expression) Harvesting->Western_Blot Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Conclusion

This compound demonstrates potent activity as a CDK4/6 inhibitor, inducing a robust G1 cell cycle arrest. Its mechanism of action, centered on the inhibition of Rb phosphorylation, is consistent with other well-characterized CDK4/6 inhibitors like Palbociclib. The provided experimental protocols offer a standardized approach for researchers to independently verify these findings and further explore the therapeutic potential of this compound in various cancer models. This guide serves as a foundational resource for the continued investigation and development of this promising anti-cancer agent.

References

Cross-validation of Y06036's efficacy in patient-derived xenografts

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for the compound "Y06036" did not yield specific information regarding its efficacy in patient-derived xenografts. The following guide is a template that demonstrates the requested format and content, using the anti-Fn14 antibody BIIB036 as a placeholder, based on available scientific literature. This framework can be populated with specific data for this compound once it becomes available.

This guide provides a comparative overview of the pre-clinical efficacy of BIIB036 in patient-derived xenograft (PDX) models, designed for researchers, scientists, and drug development professionals.

Introduction to BIIB036

BIIB036 is a humanized agonistic antibody that targets the Fn14 receptor, which is the receptor for the cytokine TWEAK.[1] The TWEAK-Fn14 signaling pathway is implicated in various cellular processes, including proliferation, migration, and inflammation, and its dysregulation has been observed in several cancer types. Agonistic antibodies like BIIB036 are designed to activate this pathway, leading to anti-tumor activity.[1] Preclinical studies have demonstrated that BIIB036 can inhibit tumor growth in various xenograft models, including patient-derived primary tumor models.[1]

Data Presentation: Comparative Efficacy in PDX Models

This section would typically summarize the quantitative data from preclinical studies involving the specified compound and its alternatives in various PDX models.

Table 1: Efficacy of BIIB036 vs. Standard-of-Care Agents in Colon Cancer PDX Models

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Statistically Significant (p < 0.05)
Vehicle ControlOnce weekly0-
BIIB036Once every two weeksData not availableData not available
Standard of Care (e.g., 5-FU)Specify regimenData not availableData not available

Note: Specific quantitative data for BIIB036 in direct comparison to a standard of care in a colon cancer PDX model was not available in the initial search results, but one study mentioned its efficacy compared favorably.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for evaluating the efficacy of a therapeutic agent in PDX models.

Protocol: In Vivo Efficacy Assessment in Patient-Derived Xenografts

  • PDX Model Establishment: Tumor fragments from consenting patients are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID). Tumors are allowed to grow to a palpable size.

  • Animal Cohort Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Treatment Administration:

    • The investigational drug (e.g., BIIB036) is administered at a specified dose and schedule (e.g., intraperitoneal or subcutaneous injection once every two weeks).[1]

    • The comparator agent (e.g., a standard-of-care chemotherapeutic) is administered according to its established protocol.

    • The control group receives a vehicle solution.

  • Tumor Volume Measurement: Tumor dimensions are measured periodically (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. Efficacy is typically assessed by comparing the tumor growth inhibition between the treated and control groups.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity.

Mandatory Visualization

Signaling Pathway

G cluster_cell Tumor Cell TWEAK TWEAK Fn14 Fn14 Receptor TWEAK->Fn14 Binds and Activates Downstream Downstream Signaling (e.g., NF-κB) Fn14->Downstream Initiates BIIB036 BIIB036 (Agonist) BIIB036->Fn14 Binds and Activates (Agonist) Effect Anti-tumor Effects (e.g., Apoptosis, Growth Inhibition) Downstream->Effect

Caption: Simplified TWEAK/Fn14 signaling pathway activated by BIIB036.

Experimental Workflow

G A Patient Tumor Sample Collection B Implantation into Immunocompromised Mice A->B C PDX Tumor Growth to Palpable Size B->C D Randomization into Treatment Cohorts C->D E Treatment Administration (Vehicle, this compound, Comparator) D->E Treatment Phase F Tumor Volume & Body Weight Monitoring E->F Data Collection G Endpoint Analysis & Efficacy Comparison F->G

Caption: General experimental workflow for efficacy testing in PDX models.

References

Safety Operating Guide

Proper Disposal Procedures for Y06036: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use. [1]

This document provides essential guidance on the safe handling and disposal of Y06036, a potent BET inhibitor used in preclinical research, particularly in studies related to castration-resistant prostate cancer.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 1832671-96-1
Chemical Formula C16H15BrN2O5S
Molecular Weight 427.27 g/mol
Appearance Solid powder
Purity >98%
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Shipping Shipped under ambient temperature as a non-hazardous chemical.[1]

Experimental Protocols: Safe Handling and Disposal

Due to its nature as a brominated organic compound and a bioactive research chemical, this compound requires specific disposal protocols. The following step-by-step guide outlines the mandatory procedures for its disposal.

Immediate Safety Precautions

Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

  • Closed-toe shoes

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the powder.[2]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound waste is illustrated below.

G cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste B Is the waste liquid or solid? A->B C Place in 'Halogenated Organic Waste' container B->C Both D Decontaminate empty container with a suitable solvent (e.g., ethanol) C->D E Dispose of decontamination solvent in 'Halogenated Organic Waste' container D->E F Arrange for licensed waste disposal E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.